3-Iodo-5-methylpyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRKHYYLAZKHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571848 | |
| Record name | 3-Iodo-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211308-79-1 | |
| Record name | 3-Iodo-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-iodo-5-methylpyridin-2-amine, a valuable intermediate in the development of novel pharmaceuticals. The synthesis is presented in two primary stages: the preparation of the precursor 2-amino-5-methylpyridine, followed by its regioselective iodination to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes process diagrams for enhanced clarity.
Stage 1: Synthesis of 2-Amino-5-methylpyridine
The precursor, 2-amino-5-methylpyridine, can be synthesized through various methods. Two common routes are outlined below.
Method 1: Chichibabin Reaction
A traditional and direct approach involves the amination of 3-methylpyridine using sodium amide.[1][2][3] This reaction, known as the Chichibabin reaction, introduces an amino group at the 2-position of the pyridine ring.
Method 2: From 3-Methylpyridine-1-oxide
An alternative pathway begins with the oxidation of 3-methylpyridine to 3-methylpyridine-1-oxide. This intermediate is then treated with trimethylamine and thionyl chloride in methylene chloride. The resulting product is subsequently hydrolyzed with hydrobromic acid at elevated temperatures to yield 2-amino-5-methylpyridine.[1][2][3][4]
Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine via 3-Methylpyridine-1-oxide
-
Formation of the Intermediate: To a solution of 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride, 22.2 g (0.377 mol) of trimethylamine are condensed at -10 °C and added at -5 °C.[4]
-
A solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of methylene chloride is then added dropwise over 30 minutes, maintaining the temperature below 0 °C.[4]
-
The resulting yellow solution is allowed to warm to room temperature and stirred overnight.[4]
-
The solvent is removed under reduced pressure.[4]
-
Hydrolysis: 35 ml of a 48% hydrobromic acid solution is added to the residue.[4]
-
Water is distilled off, and the mixture is heated to 210 °C.[2][4]
-
A 48% hydrobromic acid solution is continuously added dropwise while distilling off water. The reaction is monitored by thin-layer chromatography and is typically complete after 8 hours.[2][4]
-
Work-up and Isolation: The mixture is cooled and the pH is adjusted to 9 with a dilute sodium hydroxide solution.[2][4]
-
The aqueous phase is extracted four times with ethyl acetate.[2][4]
-
The combined organic extracts are dried over sodium sulfate, filtered, and concentrated on a rotary evaporator to yield 2-amino-5-methylpyridine.[2][4]
Quantitative Data for 2-Amino-5-methylpyridine Synthesis
| Parameter | Value | Reference |
| Starting Material | 3-Methylpyridine-1-oxide | [2][4] |
| Moles of Starting Material | 0.092 mol | [4] |
| Reagents | Trimethylamine, Thionyl Chloride, 48% Hydrobromic Acid | [2][4] |
| Solvent | Methylene Chloride, Ethyl Acetate | [2][4] |
| Reaction Temperature | -10 °C to 210 °C | [2][4] |
| Reaction Time | ~8 hours for hydrolysis | [2][4] |
| Product Yield | 8.0 g (80.5% of theory) | [3][4] |
Stage 2: Iodination of 2-Amino-5-methylpyridine
The final step is the regioselective iodination of 2-amino-5-methylpyridine to produce this compound. The electron-donating amino group at the 2-position activates the pyridine ring for electrophilic substitution, primarily directing the incoming electrophile to the 3- and 5-positions. With the 5-position occupied by a methyl group, the iodination occurs selectively at the 3-position. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation, often in the presence of an acid catalyst.
Experimental Protocol: Iodination of 2-Amino-5-methylpyridine
This protocol is adapted from general procedures for the iodination of activated aromatic compounds using N-Iodosuccinimide.
-
Reaction Setup: In a flask protected from light, dissolve 2-amino-5-methylpyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.
-
Catalyst (Optional but Recommended): A catalytic amount of an acid, such as trifluoroacetic acid, can be added to activate the NIS and accelerate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data for Iodination of 2-Amino-5-methylpyridine
| Parameter | Value (Typical) | Reference |
| Starting Material | 2-Amino-5-methylpyridine | - |
| Iodinating Agent | N-Iodosuccinimide (NIS) | [5][6] |
| Molar Ratio (Substrate:NIS) | 1 : 1.0-1.2 | [5][6] |
| Catalyst (Optional) | Trifluoroacetic Acid | [6] |
| Solvent | Acetonitrile or Dichloromethane | - |
| Reaction Temperature | Room Temperature | [6] |
| Reaction Time | Varies (monitor by TLC) | - |
| Purification Method | Column Chromatography/Recrystallization | - |
Synthesis Pathway and Workflow Diagrams
Caption: Overall synthesis pathway from 3-methylpyridine-1-oxide.
Caption: Experimental workflow for the iodination step.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Technical Guide: Physicochemical Properties of 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical characterization of 3-Iodo-5-methylpyridin-2-amine (CAS No: 211308-79-1). This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring an iodinated pyridine ring with amino and methyl substitutions, offers versatile reactivity for various chemical transformations, such as nucleophilic substitutions and metal-catalyzed coupling reactions.[1][2] This document consolidates essential data, details experimental protocols, and presents logical workflows to support researchers in its effective application.
Compound Identification and Core Properties
This compound is a substituted pyridine derivative. The presence of an iodine atom makes it an excellent substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the amino group provides a site for amidation and other derivatizations.
Table 1: Compound Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-Amino-3-iodo-5-methylpyridine, 3-Iodo-5-methyl-pyridin-2-ylamine |
| CAS Number | 211308-79-1 |
| Molecular Formula | C₆H₇IN₂ |
| Molecular Weight | 234.04 g/mol |
| InChI Key | GSRKHYYLAZKHSA-UHFFFAOYSA-N |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Physical State | Solid, White to light yellow powder | [1] |
| Melting Point | 86-89 °C | [3] |
| Boiling Point | 295.5 °C (at 760 mmHg) | [4] |
| Density | 1.9 ± 0.1 g/cm³ | [4] |
| XLogP3 | 1.5 | [4] |
| Topological Polar Surface Area | 38.9 Ų | [4] |
| Vapor Pressure | 0.00152 mmHg at 25°C | [4] |
| Flash Point | 132.5 ± 27.3 °C | [4] |
| Sensitivity | Light Sensitive | [3] |
| Storage Conditions | Store at 0-8 °C, keep in a dark place, under an inert atmosphere. | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the electrophilic iodination of the precursor, 2-Amino-5-methylpyridine, at the electron-rich position 3. The following protocol is adapted from established procedures for the iodination of similar 2-aminopyridine derivatives.[4]
Reaction Scheme:
Synthetic pathway for this compound.
Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer, add 2-Amino-5-methylpyridine (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 to 1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Analytical Characterization
The identity, purity, and stability of this compound are critical for its application. A combination of chromatographic and spectroscopic methods is employed for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC) Protocol:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid for improved peak shape. A typical starting condition could be a 40:60 (v/v) mixture of acetonitrile/water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum (e.g., 245 nm).[5]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Workflow Visualizations
General Synthesis and Purification Workflow
The following diagram illustrates the logical flow from the starting material to the final, purified product.
References
An In-depth Technical Guide to 3-Iodo-5-methylpyridin-2-amine (CAS: 211308-79-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-5-methylpyridin-2-amine is a halogenated pyridine derivative that serves as a versatile and valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring an amino group, a methyl group, and a reactive iodine atom, makes it a strategic intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant applications in drug discovery, with a particular focus on its role as a precursor for potent enzyme inhibitors. The document includes structured data tables, detailed experimental methodologies, and process diagrams to facilitate its use in a research and development setting.
Chemical and Physical Properties
This compound is a solid, light-sensitive compound, typically appearing as a white to light yellow powder. Its key identifiers and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 211308-79-1 | |
| Molecular Formula | C₆H₇IN₂ | [1] |
| Molecular Weight | 234.04 g/mol | [1] |
| Appearance | White to light yellow powder | |
| Melting Point | 86-89 °C | [1] |
| Boiling Point | 295.5 °C at 760 mmHg (Predicted) | [1] |
| SMILES | Cc1cnc(N)c(I)c1 | |
| InChI Key | GSRKHYYLAZKHSA-UHFFFAOYSA-N |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for this specific compound are not publicly available in peer-reviewed literature but can be obtained from various commercial suppliers upon request.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the direct iodination of its precursor, 2-Amino-5-methylpyridine. The amino group directs the electrophilic substitution to the ortho and para positions. Since the para position (C5) is already substituted with a methyl group, the iodination occurs at the C3 position. N-Iodosuccinimide (NIS) is a common and efficient iodinating agent for this transformation.
Experimental Protocol: Iodination of 2-Amino-5-methylpyridine
This protocol is based on established methods for the iodination of aminopyridines.
Materials:
-
2-Amino-5-methylpyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Trifluoromethanesulfonic acid (as solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-5-methylpyridine (1.0 eq) in trifluoromethanesulfonic acid under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.
-
To the stirred, cooled solution, add N-Iodosuccinimide (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains low.
-
Continue stirring the reaction mixture at low temperature for an additional 10-20 minutes after the addition is complete.
-
Carefully pour the reaction mixture into a flask containing a stirred, saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Add an excess of saturated aqueous sodium thiosulfate solution to reduce any remaining iodine.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Synthesis Workflow Diagram
Caption: Iodination of 2-Amino-5-methylpyridine.
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group provides a site for further functionalization.
Precursor for Inducible Nitric Oxide Synthase (iNOS) Inhibitors
The 2-aminopyridine scaffold is a well-established pharmacophore for the inhibition of nitric oxide synthase (NOS) enzymes.[2] Overproduction of nitric oxide by the inducible isoform, iNOS, is implicated in various inflammatory diseases and cancer.[2] Therefore, selective iNOS inhibitors are significant therapeutic targets.
Analogs of this compound are key precursors in the synthesis of potent iNOS inhibitors. For instance, a series of 6-substituted 2-amino-4-methylpyridine analogs have been synthesized and identified as highly effective iNOS inhibitors, with some compounds showing potential as PET tracers for imaging iNOS activity in vivo.[2]
Quantitative Data: iNOS Inhibition
The following table summarizes the inhibitory activity of selected 2-aminopyridine analogs, demonstrating the potency of this class of compounds.
| Compound | Structure | iNOS IC₅₀ (nM) |
| 9 | 6-(2-fluoropropyl)-4-methylpyridin-2-amine | 28 |
| 18 | 6-(3-fluoropropyl)-4-methylpyridin-2-amine | 45 |
| 20 | 6-(4-fluorobutyl)-4-methylpyridin-2-amine | 60 |
Data sourced from "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase..."[2]
iNOS Signaling Pathway and Inhibition
Caption: Inhibition of the iNOS pathway.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the iodinated pyridine (electrophile) and an organoboron species, typically an aryl or vinyl boronic acid (nucleophile). This provides a powerful and modular route to synthesize a diverse array of substituted aminopyridines, which are prevalent scaffolds in medicinal chemistry.[3]
General Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Heat the reaction mixture (typically 80-100 °C) with stirring for several hours until completion, monitoring by TLC or LC-MS.
-
After cooling, perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product via column chromatography.
Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura cross-coupling workflow.
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H318 | Causes serious eye damage |
Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.
Conclusion
This compound (CAS: 211308-79-1) is a key synthetic intermediate with significant applications in the fields of medicinal chemistry and materials science. Its utility as a precursor for potent iNOS inhibitors and its versatility in palladium-catalyzed cross-coupling reactions underscore its importance for drug discovery programs and the synthesis of novel molecular architectures. The protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing this valuable chemical building block.
References
- 1. echemi.com [echemi.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Guide: Spectral and Synthetic Profile of 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and a proposed synthetic route for the compound 3-Iodo-5-methylpyridin-2-amine. Due to the limited availability of published spectral data for this specific molecule, this guide presents predicted spectral characteristics based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for both the synthesis and spectral analyses are provided to enable researchers to produce and characterize this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of closely related compounds, including 2-amino-5-methylpyridine and other halogenated pyridines.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet | 1H | H-6 |
| ~7.3 | Singlet | 1H | H-4 |
| ~5.0 | Broad Singlet | 2H | -NH₂ |
| ~2.2 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 |
| ~150 | C-6 |
| ~145 | C-4 |
| ~125 | C-5 |
| ~85 | C-3 |
| ~17 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 234 | [M]⁺ (Molecular Ion) |
| 107 | [M-I]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Broad | N-H Stretch (asymmetric and symmetric) |
| 1620-1600 | Strong | N-H Bend (Scissoring) |
| 1580-1450 | Medium-Strong | C=C and C=N Ring Stretching |
| 1300-1200 | Medium | C-N Stretch |
| ~800 | Strong | C-H Out-of-plane Bending |
| ~600 | Medium | C-I Stretch |
Proposed Synthesis
A plausible synthetic route to this compound involves the direct iodination of 5-methylpyridin-2-amine. This method is analogous to the halogenation of other aminopyridine systems.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a round-bottom flask, dissolve 5-methylpyridin-2-amine (1.0 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Iodinating Agent: To the stirred solution, add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent like iodic acid (HIO₃) (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocols for Spectral Analysis
The following workflows outline the standard procedures for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Use standard acquisition parameters.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence should be used.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
This guide provides a foundational framework for the synthesis and spectral characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.
3-Iodo-5-methylpyridin-2-amine molecular structure and weight
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Iodo-5-methylpyridin-2-amine (CAS No: 211308-79-1). It includes a detailed summary of its molecular structure, weight, and other key physicochemical data. This document also outlines a probable synthetic protocol derived from analogous chemical reactions and suggests analytical methodologies for characterization. A visual representation of the proposed synthesis workflow is provided to facilitate laboratory application. This guide is intended to serve as a foundational resource for professionals engaged in pharmaceutical research, medicinal chemistry, and agrochemical development, where this compound is a valuable intermediate.
Molecular Structure and Properties
This compound is a substituted pyridine derivative. The presence of an amino group, an iodine atom, and a methyl group on the pyridine ring makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for constructing more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1]
Molecular Structure:
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized in the table below. Data has been compiled from various chemical suppliers and databases. It should be noted that some discrepancies exist in reported values, such as melting point, which may be attributable to differences in purity or measurement conditions.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 2-Amino-3-iodo-5-methylpyridine, 6-Amino-5-iodo-3-picoline | [1][2][3] |
| CAS Number | 211308-79-1 | [1][2][3][4] |
| Molecular Formula | C₆H₇IN₂ | [1][2] |
| Molecular Weight | 234.04 g/mol | [1][2][3] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 86-89 °C or 40-44 °C | [3][5] |
| Boiling Point | 208-209 °C | [5] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store sealed in a dry, cool, well-ventilated place. Recommended at Room Temperature or 0-8 °C. | [1][2] |
Experimental Protocols
While specific experimental literature for this compound is not widely published, protocols can be inferred from established methods for similar compounds.
Proposed Synthesis Protocol: Iodination of 5-methylpyridin-2-amine
This protocol is based on the direct iodination of aminopyridine derivatives, a common method for synthesizing iodo-substituted pyridines.[1][6] The starting material is 5-methylpyridin-2-amine (also known as 2-amino-5-picoline).
Materials:
-
5-methylpyridin-2-amine
-
Sulfuric Acid (2 M)
-
Potassium Iodate (KIO₃)
-
Potassium Iodide (KI)
-
Ammonia solution
-
Ethanol (90%)
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-methylpyridin-2-amine in 2 M sulfuric acid with stirring until a clear solution is obtained.
-
Addition of Iodinating Agent: To the stirred solution, add potassium iodate portionwise. Heat the mixture to 100 °C.
-
Iodide Addition: Prepare a solution of potassium iodide in water. Add this solution dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction: Allow the mixture to stir at 100 °C for an additional 1.5 hours.
-
Work-up: Cool the reaction to room temperature. Carefully adjust the pH to 8 using an ammonia solution to precipitate the crude product.
-
Isolation: Cool the mixture to 10 °C for 1 hour to ensure complete precipitation, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold water. Recrystallize the crude product from 90% ethanol to yield pure this compound.
Proposed Analytical Protocol: HPLC Analysis
This method is adapted from standard procedures for analyzing related aminopyridine compounds.[3][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., Shim-pack Scepter C18).
Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, a buffer such as phosphoric acid or formic acid (for MS compatibility) can be added.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Visualization of Synthesis Workflow
The following diagram illustrates the logical steps for the proposed synthesis of this compound, from starting materials to the final purified product.
Caption: Proposed workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a hazardous substance. Users should consult the full Safety Data Sheet (SDS) before handling.
-
Hazards: Toxic if swallowed and may be fatal in contact with skin.[5] Causes skin and serious eye irritation.[5] May also cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4] Use in a well-ventilated area or with respiratory protection.
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling.[5]
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing.
-
This technical guide provides a summary of available information and proposed experimental methods. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. echemi.com [echemi.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijssst.info [ijssst.info]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
An In-depth Technical Guide to the Solubility of 3-Iodo-5-methylpyridin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Iodo-5-methylpyridin-2-amine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside a qualitative understanding of its solubility profile and a general workflow for its application in research and development.
Physicochemical Properties
Before delving into solubility, a summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.
| Property | Value | Reference |
| CAS Number | 211308-79-1 | [1][2] |
| Molecular Formula | C₆H₇IN₂ | [1][2] |
| Molecular Weight | 234.04 g/mol | [1] |
| Melting Point | 86-89 °C | [1][2] |
| Boiling Point | 295.5 °C at 760 mmHg | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1] |
| XLogP3 | 1.5 | [1] |
Solubility Profile
Qualitative information suggests that this compound is difficult to dissolve in water at room temperature. However, it is reported to be soluble in many organic solvents, with specific mentions of "alcohol and ether". This suggests that the compound is likely to exhibit good solubility in polar protic and polar aprotic solvents. Its role as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, further implies its compatibility with a range of common reaction solvents.[3]
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, this section provides detailed, generalized experimental protocols that can be employed to determine the solubility of this compound in various organic solvents. The "shake-flask method" is considered the gold standard for determining equilibrium solubility.[4][5]
This method is widely used to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[6][7]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is necessary to ensure that a saturated solution is formed.[7]
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial and place it in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6]
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the concentration of the saturated solution and the dilution factor.
A simpler, though potentially less precise, method involves the evaporation of the solvent and weighing the dissolved solute.
Procedure:
-
Follow steps 1-7 of the Saturation Shake-Flask Method.
-
Accurately weigh an empty, clean, and dry container (e.g., a small beaker or evaporating dish).
-
Transfer a known volume of the filtered saturated solution to the pre-weighed container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is completely removed, re-weigh the container with the dried solute residue.
-
The difference in weight corresponds to the mass of the solute dissolved in the known volume of the solvent.
-
Calculate the solubility from these values.
Application in Research and Development Workflow
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research.[3][8] The following diagram illustrates a typical workflow where this compound might be utilized.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the necessary framework for researchers to determine these values experimentally. The provided protocols, particularly the shake-flask method, offer a reliable means to generate the data required for optimizing reaction conditions, formulation development, and other critical aspects of chemical and pharmaceutical research. The qualitative understanding of its solubility, combined with its known physicochemical properties, serves as a solid foundation for initiating such studies.
References
starting materials for 3-Iodo-5-methylpyridin-2-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic route to 3-Iodo-5-methylpyridin-2-amine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the preparation of the key starting material, 2-Amino-5-methylpyridine, followed by its regioselective iodination. Detailed experimental protocols are provided, and quantitative data is summarized for clarity.
Core Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the precursor, 2-Amino-5-methylpyridine, from 3-Methylpyridine-1-oxide. The second stage is the regioselective iodination of this precursor at the 3-position of the pyridine ring.
Data Presentation
The following tables summarize the key quantitative data for each synthetic step.
Table 1: Synthesis of 2-Amino-5-methylpyridine
| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 3-Methylpyridine-1-oxide | Trimethylamine, Thionyl Chloride, 48% HBr | Dichloromethane, Water | ~24 hours | -5 to 210 | ~83 |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 2-Amino-5-methylpyridine | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | Acetonitrile | 4 hours | Reflux | Estimated >80 |
Experimental Protocols
Stage 1: Synthesis of 2-Amino-5-methylpyridine
This protocol is adapted from the process described in patent EP0569701A1.[1]
Materials:
-
3-Methylpyridine-1-oxide
-
Trimethylamine
-
Thionyl chloride
-
48% aqueous hydrobromic acid
-
Dichloromethane
-
Sodium hydroxide solution
Procedure:
-
A solution of 10.03 g (0.092 mol) of 3-methyl-pyridine-1-oxide in 120 ml of dichloromethane is cooled to -5 °C.
-
At this temperature, 22.2 g (0.377 mol) of trimethylamine is condensed and added to the solution.
-
A solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of dichloromethane is then added dropwise over 30 minutes, maintaining the temperature below 0 °C.
-
The resulting yellow solution is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed in vacuo.
-
35 ml of a 48% aqueous hydrobromic acid solution is added to the residue.
-
Water is distilled off, and the mixture is heated to 210 °C.
-
After cooling, the reaction mixture is neutralized to pH 9 with a dilute sodium hydroxide solution.
-
The aqueous phase is extracted three times with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated on a rotary evaporator to yield 2-Amino-5-methylpyridine. The reported yield for a similar procedure is approximately 83%.[1]
Stage 2: Synthesis of this compound
This protocol is a proposed method based on the established use of N-Iodosuccinimide (NIS) for the regioselective iodination of activated aromatic compounds.[2][3][4] The amino group in 2-Amino-5-methylpyridine is a strong activating group that directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions. The existing methyl group at the 5-position sterically hinders substitution at this site, thus favoring iodination at the 3-position.
Materials:
-
2-Amino-5-methylpyridine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-Amino-5-methylpyridine in acetonitrile.
-
Add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA) (approximately 0.1 equivalents).
-
The reaction mixture is heated to reflux and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is further extracted with ethyl acetate.
-
The combined organic layers are washed with a saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
References
A Technical Guide to 3-Iodo-5-methylpyridin-2-amine: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Iodo-5-methylpyridin-2-amine (CAS No. 211308-79-1), a versatile heterocyclic intermediate. The document details its commercial availability, physicochemical properties, key applications in research and development, a representative synthesis protocol, and essential safety information. This guide is intended to serve as a comprehensive resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Commercial Availability and Supplier Information
This compound is readily available from several specialized chemical suppliers. It is typically offered in research quantities with purities suitable for most synthetic and research applications.
| Supplier | Purity Specification | Notes |
| BLDpharm | 97% | Offers the compound for bulk purchase.[1] |
| Chem-Impex International | ≥ 98% (HPLC) | Provides various quantities for R&D.[2] |
| Echemi | - | Lists multiple suppliers on its platform.[3] |
| Lorven Therapeutics | - | Indian supplier of pharmaceutical chemicals.[4] |
Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information.
Physicochemical and Technical Data
The key properties of this compound are summarized below. This data is essential for planning experimental work, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Reference |
| CAS Number | 211308-79-1 | [2] |
| Molecular Formula | C₆H₇IN₂ | [2] |
| Molecular Weight | 234.04 g/mol | [2] |
| Appearance | White to light yellow powder | [2] |
| Purity | ≥ 97-98% (by HPLC) | [1][2] |
| Synonyms | 2-Amino-3-iodo-5-methylpyridine, 6-Amino-5-iodo-3-picoline | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Applications in Research and Development
This compound is a valuable building block due to its unique structure, which incorporates an amino group and an iodine atom on a pyridine ring.[2] This combination of functional groups allows for diverse chemical transformations, making it a key intermediate in several high-value research areas.
-
Pharmaceutical Development : This compound is a crucial intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[2][5] The pyridine scaffold is a common feature in bioactive molecules, and the amino and iodo groups serve as handles for further molecular elaboration to explore structure-activity relationships (SAR).
-
Organic Synthesis : As a versatile building block, it enables the precise construction of complex molecules.[2] The iodine atom is particularly useful as it can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[6]
-
Agrochemicals : It is utilized in the formulation and synthesis of advanced agrochemicals, contributing to the development of more effective pesticides and herbicides to improve crop yields.[2][5]
-
Biochemical Research : The compound is employed in studies related to enzyme inhibition and receptor binding, helping to elucidate biochemical pathways and identify potential therapeutic targets.[2]
-
Materials Science : There is growing interest in using this intermediate for creating novel materials, such as specialized polymers and coatings that require specific chemical properties for enhanced durability.[2]
Representative Experimental Protocol: Synthesis
Reaction: Iodination of 2-Amino-5-methylpyridine
This protocol is based on a general method for the iodination of activated aromatic rings using N-Iodosuccinimide (NIS).
Materials:
-
2-Amino-5-methylpyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (or Dichloromethane) as solvent
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-Amino-5-methylpyridine (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Remove the organic solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the protocol above.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds and supplier information suggest the following hazards and precautions. Users must perform their own risk assessment before handling this chemical.
Hazard Statements (Anticipated):
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling: Handle in a well-ventilated place, preferably within a fume hood. Avoid formation of dust and aerosols. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
References
An In-depth Technical Guide on the Reactivity of the Amino Group in 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the amino group in the heterocyclic building block, 3-iodo-5-methylpyridin-2-amine. This compound is of significant interest in medicinal chemistry and drug development due to its versatile chemical handles—a nucleophilic amino group and an iodine atom amenable to cross-coupling reactions. This document details the electronic properties of the amino group, its reactivity in common organic transformations such as acylation, alkylation, and arylation, and provides representative experimental protocols for these reactions. Quantitative data, where available for analogous systems, is summarized to provide a comparative framework for reaction planning and optimization.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The strategic placement of the amino, iodo, and methyl groups on the pyridine ring offers multiple avenues for functionalization. The 2-amino group, the focus of this guide, exhibits characteristic nucleophilicity that allows for a variety of chemical modifications, crucial for the construction of diverse compound libraries in drug discovery programs. Understanding the reactivity of this amino group is paramount for its effective utilization in synthetic strategies.
Electronic Properties and Basicity of the Amino Group
The reactivity of the amino group in this compound is intrinsically linked to its electronic environment. The pyridine ring is an electron-deficient aromatic system, which generally decreases the basicity and nucleophilicity of an attached amino group compared to its aniline counterpart. However, the 2-position of the amino group allows for resonance donation into the ring, which can modulate its reactivity.
The substituents on the pyridine ring further influence the electron density on the amino group. The methyl group at the 5-position is a weak electron-donating group through an inductive effect (+I), slightly increasing the electron density on the ring and, consequently, the nucleophilicity of the amino group. Conversely, the iodine atom at the 3-position is an electron-withdrawing group via induction (-I) but can also exhibit weak electron-donating properties through resonance (+M).
A predicted pKa value for the conjugate acid of the closely related 2-amino-5-iodo-3-methyl-pyridine is approximately 5.22.[1] This value suggests that the amino group is a moderately weak base, a characteristic feature of 2-aminopyridines.
Reactivity of the Amino Group: Key Transformations
The lone pair of electrons on the nitrogen atom of the amino group in this compound allows it to act as a nucleophile in a variety of important chemical reactions.
N-Acylation
N-acylation is a fundamental transformation used to introduce an acyl group onto the amino functionality, often to form amides. This reaction is typically achieved using acylating agents such as acid chlorides or anhydrides. The resulting amide bond is a common feature in many biologically active molecules.
General Reaction Scheme:
Figure 1: General workflow for the N-acylation of this compound.
Experimental Protocol: N-Acetylation (Analogous System)
A general procedure for the acetylation of primary amines using acetyl chloride in an environmentally benign brine solution has been reported, which can be adapted for this compound.[2]
-
Preparation: Dissolve sodium acetate trihydrate (1.5 equivalents) in a saturated aqueous solution of sodium chloride (brine).
-
Reaction: To this solution, add this compound (1.0 equivalent). If the amine is not fully soluble, a co-solvent such as acetone can be used.
-
Addition of Acetylating Agent: Add acetyl chloride (1.1 equivalents) dissolved in acetone dropwise to the stirred reaction mixture at room temperature.
-
Work-up: After stirring for one hour, add a saturated solution of sodium bicarbonate until effervescence ceases. Acidify the solution with concentrated HCl. The N-acetylated product may precipitate and can be collected by filtration.
| Reactant | Acylating Agent | Product | Yield | Reference |
| Aniline (analogous) | Acetic Anhydride | Acetanilide | High | [3] |
| 2-Amino-N-heterocycles (analogous) | Acid Chlorides/Anhydrides | N-Acylated products | Good to Excellent | [4] |
Table 1: Representative yields for N-acylation of analogous amino compounds.
N-Alkylation
N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amino group with an alkylating agent, typically an alkyl halide. This reaction can lead to the formation of secondary, tertiary amines, or even quaternary ammonium salts, depending on the reaction conditions and stoichiometry of the alkylating agent.
General Reaction Scheme:
Figure 2: General workflow for the N-alkylation of this compound.
Experimental Protocol: N-Methylation (General Procedure)
A general procedure for the N-alkylation of amines can be adapted for this compound.[5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.
-
Addition of Base: Add a base such as potassium carbonate or sodium hydride (1.1-1.5 equivalents) to the solution to deprotonate the amino group.
-
Addition of Alkylating Agent: Add the alkylating agent, for example, methyl iodide (1.1-1.5 equivalents), dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
| Reactant | Alkylating Agent | Product | Yield | Reference |
| 2-Amino-3-acylthiophenes (analogous) | Alkyl Halides | N-alkylated products | Good | [6] |
| Imidazopyridines (analogous) | Alkyl Halides | N-alkylated products | Good | [7] |
Table 2: Representative yields for N-alkylation of analogous heterocyclic amines.
N-Arylation
N-arylation, the formation of a bond between the amino nitrogen and an aryl group, is a powerful tool in organic synthesis. Modern methods for N-arylation often involve transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Chan-Lam coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[8] This reaction is highly versatile and tolerates a wide range of functional groups.
General Reaction Scheme:
Figure 3: General workflow for the Buchwald-Hartwig N-arylation.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
The following is a general protocol for the Buchwald-Hartwig amination.[9]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Addition of Reactants: Add the aryl halide (1.2 equivalents) and this compound (1.0 equivalent).
-
Solvent and Reaction: Evacuate and backfill the tube with an inert gas (e.g., argon). Add a degassed solvent such as toluene or dioxane. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is then concentrated, and the residue is purified by column chromatography.
The Chan-Lam coupling is a copper-catalyzed N-arylation reaction that typically uses arylboronic acids as the arylating agent.[1] This reaction is often milder than the Buchwald-Hartwig amination and can be performed under aerobic conditions.
General Reaction Scheme:
Figure 4: General workflow for the Chan-Lam N-arylation.
Experimental Protocol: Chan-Lam Coupling (General Procedure)
A general procedure for the Chan-Lam N-arylation is as follows:[10]
-
Reaction Setup: In a flask open to the air, combine this compound (1.0 equivalent), the arylboronic acid (1.5-2.0 equivalents), the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equivalents).
-
Solvent and Reaction: Add a suitable solvent such as dichloromethane (DCM) or methanol. Stir the reaction mixture at room temperature until completion.
-
Work-up: Upon completion, the reaction mixture is typically filtered and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
| Reactant | Arylating Agent | Coupling Method | Product | Yield | Reference |
| Aniline (analogous) | Iodobenzene | Buchwald-Hartwig | Diphenylamine | Good to Excellent | [11] |
| 2-Amino-N-heterocycles (analogous) | Arylboronic Acids | Chan-Lam | N-Aryl products | Moderate to Good | [10] |
| 2-Nitroimidazole (analogous) | Arylboronic Acids | Chan-Lam | N-Aryl products | Good | [5] |
Table 3: Representative yields for N-arylation of analogous amino compounds.
Conclusion
The amino group of this compound is a versatile functional group that readily participates in a range of important synthetic transformations. Its moderate nucleophilicity allows for controlled reactions under relatively mild conditions. N-acylation, N-alkylation, and N-arylation are all feasible and provide access to a wide array of derivatives. For N-arylation, both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling represent viable and efficient strategies. The choice of reaction conditions and catalyst systems will depend on the specific substrate and desired outcome. This guide provides a foundational understanding and practical starting points for researchers looking to utilize this compound in their synthetic endeavors. Further optimization of the provided general protocols for this specific substrate is recommended to achieve optimal results.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Electrophilic Substitution on the Pyridine Ring of 3-Iodo-5-methylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrophilic substitution on the pyridine ring of 3-Iodo-5-methylpyridin-2-amine. This compound serves as a versatile building block in medicinal chemistry and drug development, making a thorough understanding of its reactivity crucial for the synthesis of novel molecular entities. This document outlines the directing effects of the substituents, predicts the regioselectivity of common electrophilic substitution reactions, and provides representative experimental protocols based on analogous systems.
Core Concepts: Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom.[1][2] This inherent electronic property makes it less susceptible to electrophilic aromatic substitution compared to benzene.[3][4] However, the reactivity and regioselectivity of electrophilic attack can be significantly modulated by the presence of substituents on the ring.
In the case of this compound, the pyridine nucleus is substituted with a strongly activating amino group, a weakly activating methyl group, and a deactivating iodo group. The interplay of these substituents dictates the position of incoming electrophiles.
Analysis of Substituent Directing Effects
The regiochemical outcome of electrophilic substitution on this compound is determined by the cumulative electronic and steric effects of the amino, methyl, and iodo substituents.
-
Amino Group (-NH₂ at C2): The amino group is a powerful activating group with a strong +M (mesomeric) effect, donating electron density to the ring, particularly at the ortho and para positions.[5] It also exerts a weaker -I (inductive) effect. The strong activating nature of the amino group is the dominant factor in directing electrophilic attack.
-
Methyl Group (-CH₃ at C5): The methyl group is a weak activating group that donates electron density primarily through a +I (inductive) effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.
-
Iodo Group (-I at C3): The iodo group is a deactivating substituent due to its -I (inductive) effect. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via a +M (mesomeric) effect, directing electrophiles to the ortho and para positions.[6]
Overall Prediction of Regioselectivity:
The exceptionally strong activating and ortho-, para-directing effect of the amino group at the C2 position is the primary determinant of the regioselectivity.
-
The position ortho to the amino group is C3, which is already substituted with an iodo atom.
-
The position para to the amino group is C5, which is occupied by a methyl group.
Therefore, electrophilic attack will be directed to the remaining unsubstituted positions, C4 and C6, which are ortho and para to the activating methyl group and meta to the deactivating iodo group. The powerful directing effect of the C2-amino group is anticipated to overcome the deactivating effect of the iodo group at C3. Between the C4 and C6 positions, the C4 position is sterically less hindered.
Predicted Regioselectivity of Electrophilic Substitution
The following diagram illustrates the predicted directing effects of the substituents on this compound and the likely positions for electrophilic attack.
Caption: Predicted regioselectivity of electrophilic substitution on this compound.
Quantitative Data from Analogous Systems
| Reaction | Substrate | Electrophile/Reagents | Products & Yields | Reference |
| Nitration | 2-Aminopyridine | HNO₃ / H₂SO₄ | 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine | [7] |
| Nitration | 2-Amino-5-chloropyridine | HNO₃ / H₂SO₄ | 2-Amino-5-chloro-3-nitropyridine | [8] |
Experimental Protocols for Key Electrophilic Substitution Reactions
The following are detailed experimental protocols for nitration and halogenation based on methodologies reported for substituted 2-aminopyridines. These should be considered as starting points and may require optimization for this compound.
Nitration (Analogous to 2-Amino-5-chloropyridine)
Objective: To introduce a nitro group onto the pyridine ring, likely at the C4 or C6 position.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ammonium Hydroxide solution
-
Distilled water
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.
-
Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until complete dissolution.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution, keeping the temperature below 20 °C.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Bromination (General Protocol for Activated Pyridines)
Objective: To introduce a bromine atom onto the pyridine ring, likely at the C4 or C6 position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve this compound in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over a period of 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Conclusion
The electrophilic substitution on this compound is predicted to be a regioselective process, primarily governed by the strong activating effect of the C2-amino group. Electrophilic attack is anticipated to occur at the C4 and C6 positions of the pyridine ring. While direct experimental data is limited, the provided analysis and analogous experimental protocols offer a solid foundation for researchers and drug development professionals to explore the derivatization of this important heterocyclic scaffold. Careful optimization of reaction conditions will be essential to achieve desired outcomes in the synthesis of novel compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]
The Strategic Role of 3-Iodo-5-methylpyridin-2-amine in the Landscape of Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Iodo-5-methylpyridin-2-amine, a halogenated aminopyridine derivative, has emerged as a pivotal building block in the synthesis of complex heterocyclic scaffolds with significant therapeutic potential. Its unique structural features, including a reactive iodine atom at the 3-position, an amino group at the 2-position, and a methyl group at the 5-position, offer medicinal chemists a versatile platform for the construction of novel drug candidates. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors. We will explore its synthesis, key chemical reactions, and its utility in constructing pharmacologically active molecules, supported by experimental data and protocols.
Core Attributes and Synthetic Versatility
The medicinal chemistry value of this compound stems from the strategic placement of its functional groups. The amino group serves as a handle for the construction of fused ring systems, most notably pyrido[2,3-d]pyrimidines, which are recognized as privileged scaffolds in kinase inhibitor design. The iodine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of diverse substituents to modulate biological activity, selectivity, and pharmacokinetic properties. The methyl group can also influence the molecule's lipophilicity and metabolic stability.
Diagram of Synthetic Utility
Caption: Synthetic pathways from this compound.
Application in Kinase Inhibitor Synthesis: The Pyrido[2,3-d]pyrimidine Scaffold
A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This fused heterocyclic system is a well-established pharmacophore in the design of kinase inhibitors, targeting a variety of kinases implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs), Pim kinases, and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
The general synthetic approach involves the condensation of the 2-amino group of the pyridine with a suitable three-carbon synthon to form the pyrimidine ring. The iodine atom at the 3-position of the starting material can be retained in the final pyrido[2,3-d]pyrimidine scaffold, offering a site for late-stage functionalization to optimize the pharmacological profile of the inhibitor.
Illustrative Synthetic Workflow for Pyrido[2,3-d]pyrimidine Kinase Inhibitors
Caption: Workflow for kinase inhibitor development.
Quantitative Data on Related Kinase Inhibitors
While specific data for compounds directly derived from this compound is not extensively published in publicly available literature, the potency of closely related pyrido[2,3-d]pyrimidine derivatives highlights the potential of this scaffold. For instance, certain derivatives have demonstrated significant inhibitory activity against various cancer cell lines and specific kinases.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | - | 0.0114 | [2] |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | MCF-7 | 0.57 | [2] |
| Pyrido[2,3-d]pyrimidine | HepG2 (Liver Cancer) | HepG2 | 1.13 | [2] |
| Pyrido[2,3-d]pyrimidine | EGFRWT | - | 0.093 | [17] |
| Pyrido[2,3-d]pyrimidine | EGFRT790M | - | 0.174 | [17] |
These examples underscore the potential for developing highly potent kinase inhibitors by leveraging the this compound core.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct iodination of 5-methylpyridin-2-amine.
-
Materials: 5-methylpyridin-2-amine, N-iodosuccinimide (NIS), Acetonitrile.
-
Procedure:
-
Dissolve 5-methylpyridin-2-amine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
General Protocol for Suzuki Cross-Coupling
The following is a general protocol for the Suzuki cross-coupling of a this compound derivative with an arylboronic acid.
-
Materials: this compound derivative (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-dioxane/water mixture).
-
Procedure:
-
To a flame-dried flask, add the this compound derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired coupled product.[18]
-
Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of a compound against a specific kinase is through a biochemical assay that measures the phosphorylation of a substrate.
-
Materials: Purified kinase, kinase-specific substrate, ATP, test compound, kinase buffer, detection reagent.
-
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a set period.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition data against the compound concentration.
-
Signaling Pathways Targeted by Kinase Inhibitors Derived from Related Scaffolds
Kinase inhibitors derived from pyridopyrimidine scaffolds, for which this compound is a key precursor, often target critical signaling pathways involved in cell proliferation, survival, and differentiation.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[9]
Caption: Inhibition of the JAK-STAT signaling pathway.
PIM Kinase Signaling
PIM kinases are a family of serine/threonine kinases that play a role in cell survival and proliferation. Their overexpression is associated with various cancers.
Caption: Inhibition of the PIM kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of complex heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines, which are prominent scaffolds for potent and selective kinase inhibitors. The ability to perform late-stage modifications via cross-coupling reactions provides a powerful tool for fine-tuning the pharmacological properties of drug candidates. As the demand for targeted therapies continues to grow, the applications of this compound in the discovery and development of novel therapeutics are expected to expand further. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this important chemical intermediate.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 15. ZA201701005B - Aminopyrimidinyl compounds as jak inhibitors - Google Patents [patents.google.com]
- 16. CN113214230B - 2-substituted pyrazol amino-4-substituted amino-5-pyrimidine formamide compound, composition and application thereof - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols for the Suzuki coupling of 3-iodo-5-methylpyridin-2-amine with various arylboronic acids. The resulting 3-aryl-5-methylpyridin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a range of biological pathways, particularly as kinase inhibitors in drug discovery programs for oncology and inflammatory diseases. The protocols and data presented herein offer a comprehensive guide for the synthesis and potential applications of this important class of molecules.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new C-C bond, yielding the corresponding 3-aryl-5-methylpyridin-2-amine. The general transformation is depicted below:
Data Presentation: Representative Yields
The following table summarizes representative yields for the Suzuki coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. Given that iodo-substituted pyridines are generally more reactive than their bromo-counterparts in Suzuki couplings, similar or higher yields can be anticipated for the reactions of this compound under optimized conditions.
| Arylboronic Acid Partner | Product | Reported Yield (%) |
| Phenylboronic acid | 5-methyl-3-phenylpyridin-2-amine | 85 |
| 4-Methylphenylboronic acid | 5-methyl-3-(p-tolyl)pyridin-2-amine | 82 |
| 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-5-methylpyridin-2-amine | 88 |
| 4-Chlorophenylboronic acid | 3-(4-chlorophenyl)-5-methylpyridin-2-amine | 78 |
| 4-Fluorophenylboronic acid | 3-(4-fluorophenyl)-5-methylpyridin-2-amine | 80 |
Experimental Protocols
This section provides a detailed, adaptable protocol for the Suzuki coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-aryl-5-methylpyridin-2-amines via Suzuki coupling.
Caption: A generalized workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application in Drug Discovery: Targeting the JNK Signaling Pathway
The 3-aryl-5-methylpyridin-2-amine scaffold is of significant interest in the development of kinase inhibitors. One important target is the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in inflammatory diseases and cancer. JNKs are stress-activated protein kinases that, upon activation, phosphorylate a variety of transcription factors, including c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell proliferation. The development of small molecule inhibitors that can block the ATP-binding site of JNK is a key strategy in modern drug discovery.
c-Jun N-terminal Kinase (JNK) Signaling Pathway
The following diagram illustrates a simplified representation of the JNK signaling cascade, a potential target for compounds synthesized via the described Suzuki coupling protocols.
Caption: Simplified JNK signaling pathway and potential inhibition.
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of a wide array of amines with aryl and heteroaryl halides or triflates, providing access to a diverse range of substituted amino-heterocycles. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of 3-iodo-5-methylpyridin-2-amine. The presence of multiple nitrogen atoms in the pyridine ring and the free amino group presents unique challenges in terms of catalyst poisoning and potential side reactions. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. The information presented herein is based on established methodologies for structurally similar 2-amino-3-halopyridine systems and serves as a comprehensive guide for researchers.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-substituted 5-methyl-2,3-pyridinediamine and regenerating the active Pd(0) catalyst.
The efficiency of this catalytic cycle is highly dependent on the choice of phosphine ligand, which plays a critical role in stabilizing the palladium intermediates and promoting the key steps of oxidative addition and reductive elimination.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various halopyridines with different classes of amines. While specific data for this compound is not extensively available in the public domain, these examples with analogous substrates provide a strong basis for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine with Various Amines
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 75-85 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS | THF | 80 | 20 | 88-98 |
Table 2: Buchwald-Hartwig Amination of 3-Bromopyridine with Various Amines
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 80-92 |
| 2 | Piperidine | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | Dioxane | 100 | 24 | 70-85 |
| 3 | Diethylamine | Pd₂(dba)₃ (1) | tBuXPhos (2) | LHMDS | THF | 90 | 18 | 75-90 |
| 4 | Indole | [Pd(allyl)Cl]₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 24 | 65-80 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols are starting points and may require optimization for specific amine coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Coupling with Aryl and Hindered Alkylamines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, LHMDS, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.
-
Add this compound and the amine coupling partner to the tube.
-
Evacuate and backfill the Schlenk tube with inert gas (this cycle should be repeated three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 5-methyl-2,3-pyridinediamine.
Protocol 2: Procedure for Coupling with Less Hindered Primary and Secondary Amines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2.0-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the amine to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction until completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure product.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols for the Use of 3-Iodo-5-methylpyridin-2-amine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-iodo-5-methylpyridin-2-amine as a versatile building block in the synthesis of various heterocyclic scaffolds. The unique substitution pattern of this reagent, featuring an amino group for cyclization and an iodo group for cross-coupling reactions, makes it a valuable precursor for generating diverse molecular architectures of interest in medicinal chemistry and drug discovery.
Application Note 1: Synthesis of 3-Aryl-5-methylpyridin-2-amines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. The resulting 3-aryl-5-methylpyridin-2-amine core is a key structural motif in a variety of biologically active molecules. The reaction proceeds under mild conditions with good functional group tolerance.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] The yields are expected to be comparable or higher for the more reactive this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Methyl-3-phenylpyridin-2-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 5-Methyl-3-(p-tolyl)pyridin-2-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-methylpyridin-2-amine | 88 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-5-methylpyridin-2-amine | 78 |
| 5 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-methylpyridin-2-amine | 80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Application Note 2: Synthesis of N-Substituted-3-amino-5-methylpyridines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of N-substituted 3-amino-5-methylpyridine derivatives. These products are valuable intermediates in the synthesis of complex heterocyclic systems and pharmacologically active compounds.
Quantitative Data for Buchwald-Hartwig Amination
The following table provides representative data for the Buchwald-Hartwig amination of aryl halides with various amines, demonstrating the general applicability of this reaction. Yields are typically moderate to high, depending on the specific coupling partners and reaction conditions.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl Bromide | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Aryl Iodide | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 78 |
| 3 | Aryl Bromide | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 92 |
| 4 | Aryl Iodide | n-Hexylamine | Pd(OAc)₂ / BrettPhos | LHMDS | THF | 80 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
Procedure:
-
In a dry Schlenk tube or sealed vial under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube or vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Within this class, 2-aminopyridines are particularly significant as key building blocks for the synthesis of various kinase inhibitors. The 2-aminopyridine moiety often acts as a hinge-binding motif, a critical interaction for inhibiting the activity of protein kinases, which are key regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.
3-Iodo-5-methylpyridin-2-amine is a versatile building block for the synthesis of kinase inhibitors. The iodine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the facile introduction of a wide range of substituents at this position, enabling the exploration of the chemical space around the 2-aminopyridine core to optimize potency and selectivity for target kinases. The methyl group at the 5-position can also influence the compound's properties, including its metabolic stability and binding interactions. This application note provides detailed protocols for the use of this compound in the synthesis of kinase inhibitor scaffolds.
Synthetic Strategies and Key Reactions
The synthesis of kinase inhibitors from this compound typically involves the functionalization of the 3-position through cross-coupling reactions. The choice of reaction depends on the desired C-C or C-N bond to be formed.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-methylpyridin-2-amines
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl groups. This is a common strategy for introducing substituents that can occupy the ATP-binding pocket of kinases.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 85-95 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 10-14 | 80-95 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 2-MeTHF | 80 | 8-12 | 70-88 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.
Application of 3-Iodo-5-methylpyridin-2-amine in Agrochemical Synthesis
Abstract
3-Iodo-5-methylpyridin-2-amine is a versatile heterocyclic building block with significant potential in the discovery and synthesis of novel agrochemicals. The presence of an amino group, a methyl group, and an iodine atom on the pyridine ring offers multiple reaction sites for structural elaboration. The iodine atom, in particular, serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of molecular fragments to construct diverse chemical libraries for screening and lead optimization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical precursors via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Introduction
The pyridine moiety is a critical scaffold in a multitude of commercially successful agrochemicals, including insecticides, herbicides, and fungicides.[1] Its unique electronic properties and ability to interact with biological targets make it a privileged structure in agrochemical design.[2][3] Intermediate derivatization is a powerful strategy for the discovery of new agrochemicals, and functionalized pyridines like this compound are valuable starting materials in this approach.[1]
The strategic placement of the iodo, amino, and methyl groups on the pyridine ring of the title compound allows for a variety of synthetic transformations. The amino group can be a site for acylation, alkylation, or conversion to other functional groups. The iodine atom is particularly useful for forming new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions.[4][5] These reactions are fundamental in modern organic synthesis and are widely employed in the agrochemical industry to build complex molecular architectures from simpler precursors.[6]
This application note details the utility of this compound as a platform for generating novel agrochemical candidates through three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for introducing aryl and heteroaryl groups, the Sonogashira coupling for incorporating alkynyl moieties, and the Buchwald-Hartwig amination for forming new C-N bonds.
General Experimental Workflow
The general workflow for utilizing this compound in the synthesis of agrochemical precursors involves the palladium-catalyzed cross-coupling of the iodo-substituent with a suitable coupling partner. This allows for the generation of a library of derivatives with diverse functionalities.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-5-methylpyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[1] 3-Iodo-5-methylpyridin-2-amine is a valuable building block, and its functionalization via the Sonogashira reaction allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity. These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes.
Reaction Principle and Mechanism
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][3] The reaction proceeds through a dual catalytic cycle. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex. Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, transferring the alkyne group to the palladium. Subsequent reductive elimination yields the desired alkynylpyridine and regenerates the active palladium catalyst.[1][4] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[2][5]
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Anhydrous solvents and reagents are recommended for optimal results.[1]
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure: Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 2.5 mol%), and copper(I) iodide (e.g., 5.0 mol%).[3][6]
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 eq).[6]
-
Stir the mixture for a few minutes at room temperature to ensure dissolution and mixing.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.[6]
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and stir for the required time (typically 3-16 hours).[6][7]
-
Monitor the reaction progress by TLC.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.[6]
-
Wash the organic layer with an aqueous solution of ammonium chloride to remove the amine hydrohalide salt and then with brine.[3][4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][6]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane).[1][6]
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aminopyridine derivatives with various terminal alkynes, providing a basis for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [6] |
| 2 | 5-Methyl-2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 | [6] |
| 3 | 3-Fluoro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5.0) | CuI (10.0) | Et₃N | THF | 65 | 4 | 95 | [1] |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)acetylene | Pd(PPh₃)₄ (15.0) | CuI (30.0) | Et₃N | THF | RT | 16 | 93 | [7] |
Mandatory Visualization
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction mixture is thoroughly degassed. Consider increasing the catalyst loading or trying a different palladium catalyst or ligand. For less reactive substrates, increasing the reaction temperature may be beneficial.[1]
-
Formation of Homocoupled Alkyne (Glaser Product): This is a common side reaction promoted by oxygen. Ensure the reaction is performed under a strict inert atmosphere with freshly distilled and degassed solvents. Reducing the copper catalyst loading may also minimize this side reaction.[5]
-
Catalyst Decomposition (Palladium Black): The formation of a black precipitate indicates catalyst decomposition, which can be caused by oxygen, impurities, or excessively high temperatures. Ensure all reagents are pure and the reaction is conducted under strictly anaerobic conditions at an appropriate temperature.[5]
-
Incomplete Reaction: Increase the reaction time or temperature. A slight excess of the terminal alkyne may also be added. Ensure the base is of high quality and used in sufficient quantity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 3-Iodo-5-methylpyridin-2-amine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-stage process: the initial preparation of the precursor, 2-amino-5-methylpyridine, followed by its regioselective iodination.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring an amino group and an iodine atom on a pyridine ring, allows for diverse chemical modifications, such as nucleophilic substitutions and cross-coupling reactions, making it a crucial intermediate for creating complex molecules with potential biological activity.[1] This document outlines a scalable and efficient synthetic route amenable to industrial production.
Synthetic Strategy Overview
The overall synthetic pathway involves two primary stages:
-
Synthesis of 2-Amino-5-methylpyridine: This precursor is synthesized from 3-methylpyridine-1-oxide. This method is advantageous for its high yield and purity of the desired isomer.
-
Iodination of 2-Amino-5-methylpyridine: The target compound, this compound, is obtained through the direct iodination of 2-amino-5-methylpyridine. Several methods for the iodination of 2-aminopyridine derivatives have been reported, and a scalable method using potassium iodide and potassium iodate is presented here as an effective approach.
Experimental Protocols
Stage 1: Large-Scale Synthesis of 2-Amino-5-methylpyridine
This protocol is adapted from established industrial processes and is designed for scalability.[2][3]
Materials and Reagents:
-
3-Methylpyridine-1-oxide
-
Trimethylamine
-
Thionyl chloride
-
Methylene chloride
-
48% Hydrogen bromide solution
-
Sodium hydroxide solution
-
Ethyl acetate
-
Sodium sulfate
Equipment:
-
Large-scale reaction vessel with cooling and heating capabilities
-
Dropping funnel
-
Mechanical stirrer
-
Rotary evaporator
-
Extraction apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-methylpyridine-1-oxide (1.0 eq) in methylene chloride. Cool the solution to -5°C.
-
Addition of Trimethylamine: Condense trimethylamine (4.0 eq) at -10°C and add it to the cooled reaction mixture while maintaining the temperature at -5°C.
-
Addition of Thionyl Chloride: Add a solution of thionyl chloride (1.2 eq) in methylene chloride dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. A yellow solution should form.
-
Solvent Removal: Remove the methylene chloride under reduced pressure using a rotary evaporator.
-
Hydrolysis and Rearrangement: To the residue, add 48% hydrogen bromide solution. Heat the mixture to 210°C and continuously add 48% hydrogen bromide solution dropwise while distilling off the water. Monitor the reaction by thin-layer chromatography. The reaction is typically complete after 8 hours.
-
Work-up: Cool the reaction mixture and adjust the pH to 9 with a dilute sodium hydroxide solution.
-
Extraction: Extract the aqueous layer four times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield 2-amino-5-methylpyridine.
Stage 2: Iodination of 2-Amino-5-methylpyridine
This protocol is based on analogous iodination procedures for aminopyridines and is optimized for large-scale production.
Materials and Reagents:
-
2-Amino-5-methylpyridine
-
Sulfuric acid (concentrated)
-
Potassium iodate (KIO₃)
-
Potassium iodide (KI)
-
Ammonia solution
-
Ethanol (95%)
-
Deionized water
Equipment:
-
Reaction vessel with heating and stirring capabilities
-
Dropping funnel
-
Filtration apparatus
-
Recrystallization setup
Procedure:
-
Dissolution: In a reaction vessel, dissolve 2-amino-5-methylpyridine (1.0 eq) in a 2 M sulfuric acid solution.
-
Addition of Potassium Iodate: While stirring, add potassium iodate (0.5 eq) portion-wise to the solution.
-
Heating and Addition of Potassium Iodide: Heat the mixture to 100°C. Prepare a solution of potassium iodide (0.6 eq) in water and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Completion: Maintain the reaction at 100°C for an additional 1.5 hours.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Adjust the pH of the aqueous phase to 8 using an ammonia solution.
-
Precipitation and Filtration: Cool the mixture to 10°C for 1 hour to facilitate precipitation. Filter the solid product and wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from 85% ethanol to obtain pure this compound.
Quantitative Data Summary
| Parameter | Stage 1: Synthesis of 2-Amino-5-methylpyridine | Stage 2: Iodination | Overall |
| Starting Material | 3-Methylpyridine-1-oxide | 2-Amino-5-methylpyridine | 3-Methylpyridine-1-oxide |
| Key Reagents | Trimethylamine, Thionyl chloride, HBr | KIO₃, KI, H₂SO₄ | - |
| Solvent | Methylene chloride, Water | Water, Ethanol | - |
| Reaction Temperature | -5°C to 210°C | 100°C | - |
| Reaction Time | ~10-12 hours | ~2.5 hours | ~12.5-14.5 hours |
| Typical Yield | ~80-95% | ~70-75% | ~56-71% |
| Purity (Post-purification) | >98% | >98% | >98% |
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride and concentrated sulfuric acid are highly corrosive and should be handled with extreme care.
-
The reaction in Stage 1 involves high temperatures; appropriate shielding and temperature monitoring are essential.
-
Iodine and its compounds can be harmful if inhaled or ingested. Avoid creating dust.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols: Purification of 3-Iodo-5-methylpyridin-2-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-5-methylpyridin-2-amine is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring an amino group, a methyl group, and an iodine atom on a pyridine ring, makes it a key building block for developing biologically active molecules.[1][2] The purity of this intermediate is critical for the success of subsequent reaction steps and the quality of the final product. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography, a standard and effective technique for separating compounds based on their polarity.
The compound possesses both a basic amino group and a polar pyridine ring, along with a nonpolar methyl group, giving it moderate polarity.[3] This polarity is key to its separation on a polar stationary phase like silica gel. The protocol herein is based on established principles for purifying polar heterocyclic molecules and aminopyridines.[4][5]
Principle of Separation
Normal-phase column chromatography separates molecules based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[6] The stationary phase, typically silica gel, is highly polar due to the presence of silanol (Si-OH) groups.[7]
-
Polar compounds , like this compound, will interact strongly with the polar silica gel and thus move down the column more slowly.
-
Non-polar impurities will have weaker interactions with the stationary phase and will be eluted more quickly by the mobile phase.
By gradually increasing the polarity of the mobile phase (eluent), compounds can be selectively eluted from the column, achieving separation. The basic nature of the amino group on the pyridine ring can lead to strong, sometimes irreversible, binding to the acidic silica gel, causing "tailing" or streaking of the spot on a TLC plate. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, is often added to the mobile phase.
Experimental Protocol
This protocol outlines the steps for purifying crude this compound.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (for column chromatography, e.g., 100-200 mesh)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
-
Equipment:
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Iodine chamber for visualization[8]
-
Fraction collector or test tubes
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Cotton or glass wool
-
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.2 and 0.4 for good separation.
-
Prepare Eluents: Prepare a series of solvent mixtures with varying ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). For this compound, start with ratios like 9:1, 8:2, 7:3 (Hexane:Ethyl Acetate). Add 0.5-1% triethylamine to each mixture to prevent tailing.
-
Spot the TLC Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.[8]
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent.[9] Ensure the chamber is saturated with solvent vapor for best results.[8]
-
Visualize: Once the solvent front nears the top of the plate, remove it and dry. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, use an iodine chamber or other appropriate staining agent like ninhydrin for amines.[8][10]
-
Calculate Rf: Calculate the Rf value for the spot corresponding to this compound. Adjust the eluent polarity until the desired Rf (0.2-0.4) is achieved.
Step 2: Column Preparation (Slurry Packing Method)
-
Select Column: Choose a glass column of appropriate size for the amount of crude material to be purified (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand.
-
Prepare Silica Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a free-flowing slurry.
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.[6] Add more eluent as needed, never allowing the top of the silica bed to run dry.
-
Equilibrate: Once packed, pass 2-3 column volumes of the initial eluent through the column to equilibrate the stationary phase.
Step 3: Sample Loading
-
Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Dry Loading (Recommended): Alternatively, dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel (approx. 1-2 times the weight of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder.
-
Load the Column: Carefully add the concentrated sample solution or the dry-loaded silica onto the top of the column bed. Add a thin protective layer of sand on top.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column and begin elution. Start with the low-polarity eluent determined by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will sequentially elute compounds of increasing polarity.
-
Collect Fractions: Collect the eluate in numbered test tubes or a fraction collector.[6]
-
Monitor Elution: Periodically analyze the collected fractions by TLC to track the separation. Spot several fractions on a single TLC plate to identify which ones contain the pure product.
Step 5: Isolation of Pure Compound
-
Identify Pure Fractions: Based on the TLC analysis, identify and combine the fractions that contain only the pure this compound.
-
Remove Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Characterize: Dry the resulting solid under high vacuum and characterize it using appropriate analytical techniques (e.g., NMR, HPLC, melting point) to confirm its purity and identity. The reported melting point is 86-89°C.[3]
Data Summary
The following table summarizes the recommended parameters for the purification.
| Parameter | Recommended Specification | Notes |
| Stationary Phase | Silica Gel, 100-200 mesh | Standard for moderately polar compounds. |
| Column Dimensions | Dependent on scale (e.g., 2 cm diameter for 1g) | Maintain a bed height-to-diameter ratio of ~10:1. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.5% Et3N | Gradient elution, e.g., starting from 5% EtOAc to 30% EtOAc. |
| TLC Conditions | Same solvent system as the column | Aim for an Rf of 0.2-0.4 for the target compound. |
| Sample Loading | Dry loading adsorbed onto silica gel | Provides better resolution than wet loading. |
| Detection | TLC with UV (254 nm) or Iodine stain | The pyridine ring should be UV active. |
| Expected Purity | >97% | Purity can be confirmed by HPLC or NMR.[11] |
Visualized Workflows and Relationships
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationships in Chromatography
Caption: Relationship between key parameters and outcomes in column chromatography.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Perform all operations, especially handling solvents and packing silica gel, in a well-ventilated fume hood to avoid inhalation of harmful vapors and fine silica dust.
-
Compound Hazards: this compound is harmful if swallowed and can cause skin and serious eye irritation.[12] Avoid contact with skin and eyes.
-
Solvent Flammability: Hexane and ethyl acetate are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. iitg.ac.in [iitg.ac.in]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. BLDpharm - Bulk Product Details [bldpharm.com]
- 12. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for 3-Iodo-5-methylpyridin-2-amine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-5-methylpyridin-2-amine is a versatile heterocyclic building block crucial for the synthesis of a variety of biologically active molecules. Its unique structure, featuring an iodinated pyridine ring with an adjacent amino group, makes it an ideal starting material for constructing complex molecular scaffolds through various cross-coupling reactions. This document provides detailed application notes on its use as a key pharmaceutical intermediate, focusing on its role in the synthesis of selective Phosphatidylinositol 3-kinase (PI3K) inhibitors. Experimental protocols for key transformations and a summary of relevant data are also presented.
Application in the Synthesis of PI3K Inhibitors
This compound serves as a critical intermediate in the synthesis of potent and selective inhibitors of the gamma isoform of Phosphatidylinositol 3-kinase (PI3Kγ). PI3Kγ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is centrally involved in cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[1][2]
PI3Kγ is predominantly expressed in leukocytes and plays a crucial role in G-protein coupled receptor (GPCR) signaling, which governs inflammatory and immune responses.[4][5][6] Specifically, it is involved in the recruitment and activation of immune cells such as neutrophils and macrophages to sites of inflammation.[7] Therefore, selective inhibition of PI3Kγ is a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.
The synthesis of these inhibitors often involves a key carbon-nitrogen bond-forming step, for which this compound is an excellent substrate. The presence of the iodine atom allows for efficient palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce diverse functionalities and build the final drug molecule.
Key Synthetic Transformations
The primary application of this compound in the synthesis of PI3K inhibitors involves the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds.[8][9][10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the coupling of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in complex syntheses.
A representative reaction scheme is shown below:
Experimental Protocols
The following are representative protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on general procedures for this reaction type and should be optimized for specific substrates.
Protocol 1: Buchwald-Hartwig Amination with a Primary Amine
Objective: To synthesize an N-aryl-5-methylpyridin-2-amine derivative as a precursor to a PI3K inhibitor.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 234.04 | 234 mg | 1.0 |
| Primary Amine (e.g., Aniline) | 93.13 | 112 mg | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 23 mg | 0.025 (2.5 mol%) |
| Xantphos | 578.68 | 43 mg | 0.075 (7.5 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the primary amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5-methylpyridin-2-amine.
Expected Yield: 70-90% (highly dependent on the specific amine used).
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes. PI3Kγ is activated downstream of G-protein coupled receptors (GPCRs) and plays a key role in the activation of immune cells.
Upon activation by GPCRs, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1). Activated AKT then phosphorylates a wide array of substrates, leading to the regulation of cell survival, proliferation, and inflammation.
Data Summary
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl iodides. While specific data for this compound is limited in publicly available literature, these values provide a general reference for reaction optimization.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 | 12-24 | 70-95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 8-16 | 75-98 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90-110 | 16-24 | 65-90 |
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of targeted therapies such as PI3Kγ inhibitors. The protocols and data presented here provide a foundation for researchers to utilize this building block in their drug discovery and development efforts. The ability to efficiently perform C-N cross-coupling reactions with this intermediate opens up a wide chemical space for the synthesis of novel and potent therapeutic agents.
References
- 1. Molecular determinants of PI3Kγ-mediated activation downstream of G-protein–coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. PKCβ Phosphorylates PI3Kγ to Activate It and Release It from GPCR Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. babraham.ac.uk [babraham.ac.uk]
- 6. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 9. G protein-coupled receptors (GPCRs) That Signal via Protein Kinase A (PKA) Cross-talk at Insulin Receptor Substrate 1 (IRS1) to Activate the phosphatidylinositol 3-kinase (PI3K)/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Derivatization of 3-Iodo-5-methylpyridin-2-amine for Biological Screening
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly protein kinase inhibitors.[1][2][3][4][5] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] The development of small molecule kinase inhibitors is therefore a major focus of drug discovery.[1][7][8][9][10]
This application note describes the derivatization of 3-iodo-5-methylpyridin-2-amine, a versatile building block for the synthesis of a library of compounds for biological screening. The presence of an iodine atom at the 3-position and an amino group at the 2-position allows for a variety of cross-coupling reactions to introduce molecular diversity. This enables the exploration of the structure-activity relationship (SAR) and the identification of potent and selective kinase inhibitors.[5] Specifically, this note will focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Derivatization Strategies
The derivatization of this compound can be efficiently achieved through modern cross-coupling reactions. The following diagram illustrates the general workflow for generating a diverse library of compounds.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-aryl-5-methylpyridin-2-amine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 equiv) to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 4-16 hours), as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol is for the synthesis of 3-alkynyl-5-methylpyridin-2-amine derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Base (e.g., triethylamine, 2.5 equiv)
-
Solvent (e.g., anhydrous THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), palladium catalyst (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine (2.5 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature until completion (typically 2-12 hours), monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the synthesis of 3-amino-5-methylpyridin-2-amine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Solvent (e.g., anhydrous toluene)
Procedure:
-
In a glovebox, add the palladium catalyst (0.02 equiv) and ligand (0.04 equiv) to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (1.5 equiv).
-
Seal the flask and heat to 90-110 °C until the starting material is consumed (typically 6-24 hours), as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables provide representative data for the derivatization of a 3-iodopyridin-2-amine core, based on literature for analogous compounds. Actual yields and biological activities will vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for Derivatization Reactions
| Reaction Type | R Group | Representative Yield (%) |
| Suzuki Coupling | Phenyl | 85 |
| 4-Methoxyphenyl | 82 | |
| 3-Pyridyl | 75 | |
| Sonogashira Coupling | Phenylacetylene | 90 |
| Trimethylsilylacetylene | 88 | |
| 1-Hexyne | 83 | |
| Buchwald-Hartwig | Morpholine | 92 |
| N-Methylpiperazine | 88 | |
| Aniline | 78 |
Table 2: Representative Biological Activity Data (IC₅₀ values in µM)
Disclaimer: The following data is based on published results for structurally related 2-aminopyridine derivatives and serves as a predictive guide. Actual IC₅₀ values for derivatives of this compound must be determined experimentally.
| Derivative Class | Target Kinase | Representative IC₅₀ (µM) |
| Aryl Derivatives | Aurora A | 0.05 - 1.5 |
| Aurora B | 0.1 - 2.0 | |
| MPS1 | 0.2 - 5.0 | |
| Alkynyl Derivatives | Aurora A | 0.1 - 3.0 |
| Aurora B | 0.5 - 8.0 | |
| MPS1 | 1.0 - 15.0 | |
| Amino Derivatives | Aurora A | 0.01 - 0.5 |
| Aurora B | 0.02 - 1.0 | |
| MPS1 | 0.1 - 2.5 |
Biological Screening Protocols
Protocol 4: In Vitro Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.[11][12][13][14][15]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Synthesized compounds (test inhibitors)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, kinase, and substrate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 5: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[16][17][18][19][20]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway
Many 2-aminopyridine derivatives function as ATP-competitive inhibitors of protein kinases.[21][22] These inhibitors target the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells. A key pathway often targeted is the Aurora kinase pathway, which is crucial for mitotic progression.
References
- 1. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora-A kinase inhibitor scaffolds and binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Aurora-A kinase inhibitor scaffolds and binding modes. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. In vitro kinase assay [protocols.io]
- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [bio-protocol.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. benchchem.com [benchchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-5-methylpyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Iodo-5-methylpyridin-2-amine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you navigate challenges in your synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the iodination of 5-methylpyridin-2-amine can stem from several factors. The most common issues include incomplete reaction, formation of side products, and suboptimal reaction conditions.
-
Incomplete Reaction: Ensure your iodinating agent is active and used in the correct stoichiometric ratio. For instance, when using molecular iodine (I₂), an oxidizing agent like hydrogen peroxide (H₂O₂) or potassium iodate (KIO₃) is necessary to generate the electrophilic iodine species required for the reaction.[1][2]
-
Side Product Formation: The primary side product of concern is the di-iodinated species, 3,5-diiodo-2-aminopyridine. To minimize its formation, control the stoichiometry of the iodinating agent carefully. Using a slight excess of the aminopyridine starting material can also help.
-
Reaction Conditions: Temperature and reaction time are critical. Iodination is an electrophilic aromatic substitution, and the reactivity is influenced by the solvent and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: I am observing the formation of a significant amount of a di-iodinated byproduct. How can I suppress this?
A2: Formation of di-iodinated byproducts is a common challenge. Here are some strategies to improve selectivity for the mono-iodinated product:
-
Control Stoichiometry: Use a molar ratio of 5-methylpyridin-2-amine to the iodinating agent that is slightly greater than 1:1. This ensures the iodinating agent is the limiting reagent.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution dropwise over a period. This helps to maintain a low concentration of the electrophilic iodine species in the reaction mixture, favoring mono-substitution.
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity by reducing the overall reaction rate and favoring the more reactive site for the first iodination.
Q3: What is the best method for purifying the final product, this compound?
A3: Recrystallization is a highly effective method for purifying this compound. The choice of solvent is crucial.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aminopyridine derivatives, common and effective recrystallization solvents include ethanol, ethanol/water mixtures, or toluene/heptane mixtures.[3]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration.
Q4: How can I confirm the regioselectivity of the iodination, ensuring the iodine is at the 3-position?
A4: The regioselectivity is directed by the activating effects of the amino and methyl groups on the pyridine ring. The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In 5-methylpyridin-2-amine, the 3-position is ortho to the strongly activating amino group, making it a primary site for electrophilic substitution.
-
Spectroscopic Analysis: The most definitive way to confirm the structure is through Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum of this compound will show a characteristic splitting pattern for the aromatic protons. Due to the substitution pattern, you would expect to see two distinct signals in the aromatic region, each appearing as a singlet or a narrow doublet, confirming the substitution pattern.
Comparative Data of Iodination Methods
The choice of iodinating agent and reaction conditions can significantly impact the yield of this compound. Below is a summary of yields reported for the iodination of similar 2-aminopyridine substrates using different methods.
| Iodinating Agent/System | Substrate | Solvent | Yield (%) | Reference/Notes |
| I₂ / H₂O₂ | 2-Aminopyridine | Water | >84% | [2] |
| KI / KIO₃ / H₂SO₄ | 2-Amino-5-bromopyridine | Water | 73.7% | [1] |
| N-Iodosuccinimide (NIS) | 2-Aminopyridine derivative | Acetonitrile | Varies | General reagent, yield is substrate dependent |
| Iodine Monochloride (ICl) | 2-Aminopyridine derivative | Dichloromethane | Varies | Highly reactive, may lead to over-iodination |
Experimental Protocols
Below are detailed protocols for two common methods for the synthesis of this compound.
Protocol 1: Iodination using Iodine and Hydrogen Peroxide
This method is adapted from a procedure for the synthesis of 2-amino-5-iodopyridine.[2]
Materials:
-
5-methylpyridin-2-amine
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Water
-
Sodium thiosulfate solution (for workup)
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve 5-methylpyridin-2-amine (1.0 eq) in water.
-
Heat the solution to 70-80°C with stirring.
-
Add iodine (1.1 eq) portion-wise over 30 minutes.
-
After the iodine addition is complete, slowly add hydrogen peroxide (0.5 eq) dropwise.
-
Maintain the reaction mixture at 80-90°C for 2-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Iodination using Potassium Iodide and Potassium Iodate
This protocol is based on the synthesis of a structurally related iodinated aminopyridine.[1]
Materials:
-
5-methylpyridin-2-amine
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
-
Sulfuric Acid (H₂SO₄, 2M solution)
-
Ammonia solution (for workup)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 5-methylpyridin-2-amine (1.0 eq) in 2M sulfuric acid.
-
Heat the solution to 100°C with vigorous stirring.
-
In a separate beaker, prepare a solution of potassium iodide (1.2 eq) in water.
-
Add potassium iodate (0.5 eq) portion-wise to the reaction mixture, followed by the dropwise addition of the potassium iodide solution over 30 minutes.
-
Maintain the reaction at 100°C for 1.5-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully adjust the pH to ~8 with a concentrated ammonia solution to precipitate the product.
-
Filter the crude product, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
General Synthesis Pathway
Caption: The general synthetic route to this compound.
References
Technical Support Center: Iodination of 2-amino-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals conducting the iodination of 2-amino-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the iodination of 2-amino-5-methylpyridine?
The expected major product is 2-amino-3-iodo-5-methylpyridine . The amino group at the C-2 position is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. Since the para-position (C-5) is blocked by a methyl group, the electrophilic iodine will be directed primarily to the ortho-position (C-3).
Q2: What are the most common side reactions to be aware of?
The most significant side reaction is over-iodination, leading to the formation of a di-iodo byproduct . Given the activating nature of the amino group, a second iodine atom can be added to the pyridine ring. Another potential issue, particularly under harsh conditions (e.g., high temperatures or strong acids), is the formation of tar and decomposition products.
Q3: Which iodinating agents are typically used for this transformation?
Commonly used reagents for the iodination of activated pyridines include:
-
N-Iodosuccinimide (NIS): Often used with a catalytic amount of an acid like trifluoroacetic acid (TFA).[1][2]
-
Molecular Iodine (I₂): Typically requires an oxidizing agent, such as hydrogen peroxide or periodic acid, to generate the electrophilic iodine species.[3][4][5]
-
Potassium Iodide (KI) and Potassium Iodate (KIO₃): This mixture generates iodine in situ in the presence of an acid like sulfuric acid.[6]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the visualization of the consumption of the starting material and the formation of the desired product and any byproducts.
Troubleshooting Guide
Problem: My analysis (TLC/LCMS) shows multiple products.
-
Possible Cause: This is the most common issue and typically indicates the presence of unreacted starting material, the desired mono-iodinated product, and one or more di-iodinated byproducts.
-
Solution:
-
Identify the Spots: Use LC-MS to identify the mass of each component to confirm the presence of starting material (m/z ≈ 108), mono-iodo product (m/z ≈ 234), and di-iodo product (m/z ≈ 360).
-
Optimize Stoichiometry: The formation of di-iodo species is often caused by an excess of the iodinating agent. Refer to the data in Table 1 and the workflow in Figure 2 for guidance on adjusting reagent equivalents.
-
Problem: I am observing a significant amount of the di-iodinated byproduct.
-
Possible Causes:
-
Excess iodinating agent.
-
Reaction temperature is too high.
-
Reaction time is too long.
-
The iodinating agent was added too quickly.
-
-
Solutions:
-
Reduce Stoichiometry: Carefully control the stoichiometry of the iodinating agent to 1.0-1.05 equivalents.
-
Control Reagent Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over a longer period to maintain a low concentration.
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second iodination more than the first, improving selectivity.
-
Monitor Closely: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing further reaction to the di-iodo product.
-
Problem: The reaction is very slow or does not go to completion.
-
Possible Causes:
-
Insufficient activation of the iodinating agent.
-
Low reaction temperature.
-
Deactivated or poor-quality reagents.
-
-
Solutions:
-
Add a Catalyst: If using NIS, a catalytic amount of an acid like trifluoroacetic acid (TFA) can significantly increase the reaction rate.[1]
-
Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments while carefully monitoring for the formation of byproducts.
-
Check Reagents: Ensure that the iodinating agent and any catalysts or solvents are pure and anhydrous if required.
-
Problem: The reaction mixture has turned into a dark tar.
-
Possible Causes:
-
Excessively high reaction temperature.
-
The use of overly concentrated or strong acids.
-
-
Solutions:
-
Temperature Control: Maintain the recommended reaction temperature and ensure the reaction vessel has adequate cooling if the reaction is exothermic.
-
Acid Concentration: If using an acid catalyst or solvent, ensure it is at the correct concentration. For some substrates, highly acidic conditions can lead to decomposition.
-
Data Presentation
The stoichiometry of the iodinating agent is critical for controlling the formation of byproducts. The following table provides representative data on how reagent equivalents can affect product distribution.
Table 1: Effect of Iodinating Agent Stoichiometry on Product Distribution (Illustrative Data)
| Equivalents of Iodinating Agent | Yield of 2-amino-3-iodo-5-methylpyridine (%) | Yield of Di-iodo Byproduct (%) | Unreacted Starting Material (%) |
| 0.9 | 75 | < 2 | 15 |
| 1.05 | 88 | 5 | < 2 |
| 1.2 | 70 | 25 | < 1 |
| 1.5 | 45 | 50 | 0 |
| Note: This data is illustrative and serves as a guideline for troubleshooting. Actual results may vary based on specific reaction conditions. |
Experimental Protocols
Protocol A: Iodination using N-Iodosuccinimide (NIS)
-
Preparation: To a solution of 2-amino-5-methylpyridine (1.0 eq) in acetonitrile (0.2 M), add N-Iodosuccinimide (NIS) (1.05 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (0.1 eq) dropwise.
-
Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield 2-amino-3-iodo-5-methylpyridine.
Protocol B: Iodination using Potassium Iodide (KI) and Potassium Iodate (KIO₃)
-
Preparation: Dissolve 2-amino-5-methylpyridine (1.0 eq) in 2 M sulfuric acid.[6]
-
Reagent Addition: Add potassium iodate (KIO₃) (0.5 eq) to the mixture. Heat the solution to the desired temperature (e.g., 80-100 °C).[6]
-
Reaction: Add a solution of potassium iodide (KI) (0.6 eq) in water dropwise over 30 minutes. Stir the reaction at this temperature for 1-2 hours.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and then to 10 °C in an ice bath. Carefully adjust the pH to ~8 with aqueous ammonia. The product should precipitate.
-
Purification: Filter the solid, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent like ethanol.[6]
Visualizations
Figure 1: Reaction pathway for the iodination of 2-amino-5-methylpyridine.
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijssst.info [ijssst.info]
Technical Support Center: Suzuki Reactions with 3-Iodo-5-methylpyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Moyaura cross-coupling reactions involving 3-iodo-5-methylpyridin-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction with this compound is failing or giving very low yields. What are the most common reasons for this?
A1: Low to no yield with this substrate is a common issue and can often be attributed to a few key factors:
-
Catalyst Inhibition or Poisoning: The primary challenge with 2-aminopyridine substrates is the potential for catalyst inhibition. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate strongly to the palladium catalyst, leading to deactivation and halting the catalytic cycle.[1][2][3]
-
Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich and sterically hindered substrate. More specialized, bulky, and electron-rich phosphine ligands are often required to promote the reaction.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and highly interdependent. An unsuitable combination can lead to poor solubility of reagents, catalyst deactivation, or promotion of side reactions.[3]
-
Degradation of Boronic Acid: Boronic acids can be prone to decomposition, especially under the reaction conditions. This can occur via protodeboronation (hydrolysis) or homocoupling.[4]
-
Presence of Oxygen or Water: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst and homocoupling of the boronic acid. While some Suzuki reactions benefit from a small amount of water, excess water can promote protodeboronation.
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: The most common side products in Suzuki reactions with this substrate are formed through homocoupling and protodeboronation.
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often caused by the presence of oxygen in the reaction mixture.
-
Solution: Ensure rigorous degassing of all solvents and reagents. The freeze-pump-thaw method or extensive sparging with an inert gas like argon or nitrogen is recommended.[4]
-
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a hydrogen atom. This side reaction is often promoted by high temperatures and the presence of water.
-
Solution: Consider using boronic esters (e.g., pinacol esters) which are more stable than boronic acids. Running the reaction under anhydrous conditions with a milder base can also help minimize this issue.[4]
-
-
Dehalogenation: The starting material, this compound, may lose the iodine atom, being replaced by a hydrogen.
-
Solution: This can sometimes be minimized by optimizing the reaction time and temperature.
-
Q3: Which palladium catalyst and ligand system is best for coupling with this compound?
A3: For challenging substrates like 2-aminopyridines, modern catalyst systems are generally more effective than traditional ones.
-
Recommended Systems: Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are often successful.[1] Pre-formed palladium catalysts incorporating these ligands (e.g., Buchwald G3 precatalysts) can also be highly effective. For this specific substrate, PdCl₂(dppf) has also been shown to be effective for similar iodo-heterocycles.[1]
Q4: How do I choose the right base and solvent for my reaction?
A4: The choice of base and solvent is crucial and often requires screening.
-
Bases: A range of inorganic bases are commonly used. Weaker bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.[1] Stronger bases such as K₃PO₄ can also be effective but may increase the risk of side reactions. The physical properties of the base are also important; using a fresh, dry, and finely powdered base is recommended.
-
Solvents: A mixture of an organic solvent and water is common. Popular choices include 1,4-dioxane/water, toluene/water, or THF/water. The ratio of the organic solvent to water may need to be optimized to ensure solubility of all components. For anhydrous conditions, dry DMF or dioxane can be used.
Data Presentation: Comparison of Reaction Conditions for Analogous Substrates
Since direct comparative data for this compound is limited, the following tables summarize conditions for structurally similar iodo- and bromo-pyridines to guide optimization.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halo-Pyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active catalyst, suitable for lower catalyst loading.[1] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids with iodo-pyridines.[1] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | ~78-88 | A traditional catalyst, can be effective for some substrates. |
| Pd₂(dba)₃ (1.5 mol%) | XPhos | K₃PO₄ | Toluene | 100 | High | Buchwald ligands are excellent for challenging aminopyridine substrates. |
Yields are based on analogous reactions and will vary depending on the specific boronic acid and reaction scale.
Table 2: Base and Solvent Screening for Suzuki Coupling of a Bromo-Aminopyridine
| Base | Solvent | Yield (%) |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 75 |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 82 |
| K₃PO₄ | Toluene/H₂O (4:1) | 78 |
Data is illustrative for the coupling of 5-bromo-2-methylpyridin-3-amine with phenylboronic acid and should be used as a starting point for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Optimizing Catalyst Loading for 3-Iodo-5-methylpyridin-2-amine Cross-Coupling
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions of 3-Iodo-5-methylpyridin-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound, with a focus on optimizing palladium catalyst loading.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause 1: Catalyst Inhibition or Deactivation.
-
Explanation: The 2-amino group of the pyridine substrate can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species. This is a common challenge with aminopyridine substrates.
-
Solutions:
-
Increase Catalyst Loading: A higher catalyst concentration can sometimes overcome partial inhibition. Consider incrementally increasing the catalyst loading from a standard 1-2 mol% up to 5 mol%.
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) can promote the desired catalytic cycle and minimize catalyst inhibition.
-
Use a Pre-catalyst: Modern palladacycle pre-catalysts are often more stable and provide a more active catalytic species from the outset.
-
-
-
Possible Cause 2: Inefficient Oxidative Addition.
-
Explanation: The oxidative addition of the aryl iodide to the palladium(0) center is a crucial step in the catalytic cycle. While C-I bonds are generally reactive, issues can still arise with electron-rich substrates.
-
Solutions:
-
Optimize Ligand Choice: Electron-rich and sterically hindered ligands can facilitate the oxidative addition step.
-
Ensure an Active Pd(0) Species: If using a Pd(II) precursor (e.g., Pd(OAc)₂), ensure its efficient reduction to Pd(0). This can sometimes be aided by the phosphine ligand or by adding a small amount of a reducing agent.
-
-
-
Possible Cause 3: Poor Reagent Quality.
-
Explanation: Impurities in the starting materials, solvents, or base can poison the catalyst.
-
Solutions:
-
Purify Starting Materials: Ensure the purity of this compound and the coupling partner.
-
Use Anhydrous and Degassed Solvents: Oxygen can deactivate the palladium catalyst. Solvents should be thoroughly degassed and dried before use.
-
-
Problem 2: Formation of Significant Side Products (e.g., Homocoupling)
-
Possible Cause 1: Incorrect Catalyst-to-Ligand Ratio.
-
Explanation: An inappropriate ratio of palladium to phosphine ligand can lead to the formation of undesired homocoupling products.
-
Solutions:
-
Screen Ratios: Experiment with different palladium-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance for your specific reaction.
-
-
-
Possible Cause 2: Protodeboronation of Boronic Acid (Suzuki Coupling).
-
Explanation: In Suzuki couplings, the boronic acid can be susceptible to hydrolysis and subsequent protodeboronation, especially under basic conditions.
-
Solutions:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.
-
Minimize Water: While some water is often necessary for Suzuki couplings, excessive amounts can promote this side reaction.
-
-
Problem 3: Reaction Stalls After Initial Conversion
-
Possible Cause: Catalyst Degradation.
-
Explanation: The catalyst may not be stable over the entire course of the reaction, especially at elevated temperatures.
-
Solutions:
-
Lower Reaction Temperature: A lower temperature may improve catalyst stability, albeit potentially requiring a longer reaction time.
-
Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%. For challenging substrates like 2-aminopyridines, it is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates. Subsequent optimization can aim to reduce the catalyst loading.
Q2: How does the choice of palladium precursor affect the reaction?
The choice of palladium precursor is important. While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective, they require in-situ reduction to the active Pd(0) species. Pre-formed catalysts, such as palladacycle pre-catalysts (e.g., Buchwald G3 pre-catalysts), can provide more consistent results as they generate the active catalyst more reliably.
Q3: Which ligands are most effective for the cross-coupling of 2-aminopyridines?
Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are generally more effective for cross-coupling reactions of electron-rich and potentially coordinating substrates like 2-aminopyridines. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
Q4: What is the role of the base in these reactions, and which one should I choose?
The base plays a crucial role in the catalytic cycle. In Suzuki couplings, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In Buchwald-Hartwig aminations, it deprotonates the amine. The choice of base depends on the specific reaction and the functional group tolerance of the substrates. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often used.
Q5: My reaction turns black. Is this a problem?
The formation of a black precipitate (palladium black) often indicates catalyst decomposition and can lead to a failed reaction. This can be caused by exposure to oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. Ensuring a properly inert atmosphere and using high-purity reagents can help prevent this.
Data Presentation
The following tables provide representative data on the effect of catalyst loading for Suzuki and Buchwald-Hartwig cross-coupling reactions of aminopyridine substrates. While specific data for this compound is limited, the trends observed with analogous compounds are highly informative for optimization.
Table 1: Representative Data for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85 |
| 2 | Pd(PPh₃)₄ | 2.5 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 72 |
| 3 | Pd(PPh₃)₄ | 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 24 | 55 |
This data is representative and adapted from studies on analogous substrates. Actual results may vary.
Table 2: Representative Data for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine
| Entry | Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | RuPhos | 4 | LiHMDS | Toluene | 100 | 12 | 92 |
| 2 | Pd(OAc)₂ | RuPhos | 2 | LiHMDS | Toluene | 100 | 12 | 85 |
| 3 | Pd(OAc)₂ | RuPhos | 1 | LiHMDS | Toluene | 100 | 24 | 68 |
This data is representative and based on established methodologies for similar substrates. Actual results may vary.
Experimental Protocols
The following are general starting protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of this compound. These should be optimized for specific coupling partners and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand. Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Add the this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Amine Addition: Add the amine coupling partner (1.1-1.2 equiv.).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by a suitable method like column chromatography.
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to the cross-coupling of this compound.
preventing deiodination of 3-Iodo-5-methylpyridin-2-amine
Welcome to the Technical Support Center for experiments involving 3-Iodo-5-methylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deiodination during cross-coupling and other palladium-catalyzed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a significant amount of the deiodinated byproduct, 5-methylpyridin-2-amine, in my Suzuki-Miyaura coupling reaction. What is the likely cause?
A: Deiodination, also referred to as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, particularly with aryl iodides. The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride can then participate in the reductive cleavage of the carbon-iodine bond, leading to the formation of the undesired deiodinated product and reducing the yield of your desired coupled product. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl, making your this compound particularly susceptible.
Q2: How can I minimize the formation of the palladium-hydride species responsible for deiodination?
A: The formation of Pd-H species can be influenced by several factors in your reaction mixture. Here are key areas to troubleshoot:
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Base Selection: The choice of base is critical. Strong bases, especially alkoxides, can promote the formation of Pd-H species. Consider using milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
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Solvent Purity: Protic solvents, such as alcohols, can serve as a source of hydrides. Ensure your solvents are anhydrous and of high purity. Aprotic solvents like dioxane, THF, or toluene are often preferred.
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Water Content: While some Suzuki-Miyaura reactions benefit from a small amount of water, excess water can contribute to the formation of Pd-H species. If using anhydrous conditions, ensure all reagents and glassware are thoroughly dried. In aqueous systems, the ratio of water to the organic solvent should be carefully optimized.
Q3: Can the choice of palladium catalyst and ligand affect the extent of deiodination?
A: Absolutely. The ligand plays a crucial role in the stability and reactivity of the palladium catalyst.
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Ligand Choice: Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step of the cross-coupling reaction, which outcompetes the deiodination pathway. Ligands such as XPhos, SPhos, or tBuXPhos have been shown to be effective in minimizing dehalogenation. For Suzuki-Miyaura reactions involving nitrogen heterocycles, dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be a good choice. Traditional ligands like triphenylphosphine (PPh₃) may be less effective at preventing this side reaction.
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Catalyst Precursor: Using a pre-catalyst that readily forms the active Pd(0) species can sometimes be advantageous.
Q4: My reaction with this compound is sluggish, and I'm still seeing deiodination. What should I do?
A: A sluggish reaction can allow more time for side reactions like deiodination to occur. Here are some strategies to consider:
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Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired coupling reaction more than the deiodination pathway. However, be aware that excessively high temperatures can also promote deiodination, so this needs to be optimized.
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Use a More Active Catalyst System: As mentioned above, switching to a more active catalyst with a bulky, electron-rich ligand can speed up the desired reaction.
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Consider Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times, which can be beneficial in reducing the window for side reactions to occur.
Q5: Does the amino group in this compound have any specific effect on the reaction?
A: Yes, the amino group can influence the reaction in a few ways. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. While many protocols for unprotected aminopyridines are successful, if you are experiencing persistent issues, you might consider protecting the amino group with a suitable protecting group (e.g., Boc), though this adds extra steps to your synthesis.
Data Presentation: Influence of Reaction Components on Dehalogenation
| Parameter | Recommended for Minimizing Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, dppf) | Promotes faster reductive elimination of the desired product, outcompeting the dehalogenation pathway. |
| Base | Milder inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Reduces the formation of palladium-hydride species compared to strong alkoxide bases. |
| Solvent | Aprotic solvents (e.g., Dioxane, Toluene, THF) | Minimizes the source of protons that can lead to palladium-hydride formation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen from degrading the catalyst and promoting side reactions. |
| Additives | Rigorously dried reagents and solvents | Reduces the presence of water, which can be a source of hydrides. |
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling of an iodo-aminopyridine, designed to minimize deiodination. This should be considered a starting point for optimization with this compound.
General Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Potassium phosphate (K₃PO₄), finely ground
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Anhydrous 1,4-Dioxane
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Degassed water
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Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
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Magnetic stirrer with heating
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and finely ground potassium phosphate (2.0 mmol, 2.0 eq).
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
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Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
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Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
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Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material and the formation of both the desired product and the deiodinated byproduct (5-methylpyridin-2-amine).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-methyl-3-phenylpyridin-2-amine.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing pathways in Suzuki coupling: desired C-C bond formation vs. undesired deiodination.
Caption: Troubleshooting workflow for minimizing deiodination in cross-coupling reactions.
Technical Support Center: Purification of 3-Iodo-5-methylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Iodo-5-methylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound that are relevant for its purification?
A1: this compound is a light-yellow solid. It has low solubility in water but is soluble in various organic solvents such as alcohols and ethers. It is also known to be sensitive to light, so it is advisable to protect it from light during purification and storage.
Q2: What are the most common impurities encountered during the synthesis and purification of this compound?
A2: Common impurities may include:
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Unreacted starting material: 2-Amino-5-methylpyridine.
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Di-iodinated species: Over-iodination can lead to the formation of di-iodinated pyridines.
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Isomers: Depending on the iodination method, other positional isomers of the iodo-substituted aminopyridine might be formed.
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Degradation products: Deiodination can occur, leading to the formation of 2-Amino-5-methylpyridine. The compound's sensitivity to light can also result in other degradation byproducts.
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Residual catalyst and reagents: Impurities from the iodinating agents (e.g., N-iodosuccinimide, iodine) and any catalysts used in the synthesis.
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques are:
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Recrystallization: Effective for removing impurities with different solubility profiles.
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Column Chromatography: Useful for separating the target compound from closely related impurities like isomers and di-iodinated byproducts. Due to the basic nature of the amino group, specialized stationary phases or mobile phase additives may be required.
Q4: Is this compound stable during purification?
A4: Iodinated heterocycles can be sensitive to certain conditions. There is a potential for deiodination, especially when using acidic conditions or certain stationary phases like silica gel.[1] The compound is also light-sensitive, so prolonged exposure to light should be avoided.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound is coming out of solution above its melting point. | - Use a larger volume of solvent. - Cool the solution more slowly. - Try a different solvent or a mixed solvent system with a lower boiling point.[1] |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or there are no nucleation sites. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Consider a different recrystallization solvent. |
| Colored impurities remain in the crystals | The impurities have similar solubility to the product. | - Perform a hot filtration with activated charcoal to remove colored impurities before allowing the solution to cool.[1] |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities | Inappropriate stationary phase or mobile phase. | - Stationary Phase: If using silica gel, consider deactivating it with a base (e.g., triethylamine in the eluent) to reduce tailing of the basic amine. Alternatively, use a different stationary phase like alumina (neutral or basic).[2] - Mobile Phase: Optimize the solvent system. A gradient elution from a non-polar to a more polar solvent is often effective. For separating isomers of aminopyridines, mixed-mode chromatography can be beneficial. |
| Product streaking or tailing on the column | Strong interaction of the basic amino group with acidic silanol groups on the silica gel surface. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent. - Use an end-capped column or a column specifically designed for the purification of basic compounds. |
| Product degradation on the column (deiodination) | The compound is unstable on the stationary phase (e.g., acidic silica gel). | - Use a less acidic stationary phase like neutral or basic alumina.[2] - Perform the chromatography quickly to minimize contact time. - Consider deactivating the silica gel with a base. |
| Product does not elute from the column | The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate and then consider adding a more polar solvent like methanol. |
Data Presentation
Table 1: Solvent Screening for Recrystallization of Halogenated Aminopyridines (Illustrative)
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Ethanol | Soluble | Very Soluble | Poor | Not ideal for single-solvent recrystallization. |
| Isopropanol | Sparingly Soluble | Soluble | Good | Promising single solvent. |
| Toluene | Sparingly Soluble | Soluble | Fair | May require slow cooling. |
| Hexane | Insoluble | Sparingly Soluble | Good | Can be used as an anti-solvent. |
| Ethyl Acetate/Hexane | Sparingly Soluble | Soluble | Good | A promising mixed-solvent system.[3] |
| Ethanol/Water | Soluble | Very Soluble | Potential for oiling out | Use with caution, add water slowly as an anti-solvent.[4] |
Table 2: Typical Column Chromatography Conditions for Purification of a Related Compound (2-amino-5-bromo-3-iodopyridine) [5]
| Parameter | Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Petroleum ether/Ethyl acetate (10:1 v/v) |
| Elution Mode | Isocratic |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and should be optimized for your specific crude material.
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Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., isopropanol) and observe the solubility at room temperature. Heat the test tube and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: In an Erlenmeyer flask, add the crude product. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is adapted from the purification of a structurally similar compound and may require optimization.[5]
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TLC Analysis: Analyze the crude mixture by Thin Layer Chromatography (TLC) to determine a suitable mobile phase. Test various solvent systems (e.g., mixtures of hexane and ethyl acetate). An ideal mobile phase will give the product a retention factor (Rf) of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for "dry loading," dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
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Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
References
Technical Support Center: Alternative Catalysts for Cross-Coupling with 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with cross-coupling reactions involving 3-iodo-5-methylpyridin-2-amine. The presence of both a coordinating pyridine nitrogen and a primary amino group on the substrate can lead to catalyst inhibition and other side reactions. This guide offers insights into alternative catalyst systems and optimized protocols to overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
Low conversion with 2-amino-3-halopyridine substrates is a frequent challenge. The primary reasons include:
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Catalyst Inhibition/Deactivation: The lone pair of electrons on both the pyridine nitrogen and the 2-amino group can coordinate with the palladium catalyst. This coordination can inhibit the catalyst or lead to the formation of inactive palladium species, thereby halting the catalytic cycle.
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Substrate Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the carbon-iodine bond towards the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
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Inadequate Reaction Conditions: Sub-optimal selection of the catalyst system (palladium precursor and ligand), base, solvent, or temperature can lead to failed or low-yielding reactions. For instance, traditional catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.
Q2: What are common side reactions when working with this compound, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification. Key side reactions include:
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Protodeiodination (Hydrodehalogenation): This is the replacement of the iodine atom with a hydrogen atom, resulting in the formation of 5-methylpyridin-2-amine. It can be caused by sources of hydrides in the reaction mixture, such as certain alcohol solvents or impurities. To minimize this, ensure the use of high-purity, anhydrous solvents and optimize the reaction time to avoid prolonged exposure to reaction conditions after the desired product has formed.
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Homocoupling of Boronic Acids (in Suzuki Coupling): This side reaction, where two boronic acid molecules couple together, is often promoted by the presence of oxygen. Rigorous degassing of solvents and the reaction setup is crucial to minimize homocoupling. Using a Pd(0) source directly, such as Pd₂(dba)₃, can also be beneficial.
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Glaser Coupling (in Sonogashira Coupling): The homocoupling of terminal alkynes is a common side reaction, particularly when a copper co-catalyst is used in the presence of oxygen. Performing the reaction under a strict inert atmosphere is essential. Copper-free Sonogashira protocols can also be employed to avoid this issue.
Troubleshooting Guides
Issue 1: Low to No Product Formation
Issue 2: Significant Side Product Formation
Alternative Catalyst Systems and Data Presentation
For a challenging substrate like this compound, modern palladium catalysts with bulky, electron-rich phosphine ligands are often required to achieve good results. Traditional catalysts such as Pd(PPh₃)₄ may be insufficient. The following tables summarize recommended alternative catalyst systems and representative reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, based on data from structurally similar aminohalopyridines.
Table 1: Alternative Catalysts for Suzuki-Miyaura Coupling (Data is representative for structurally similar 5-bromo-2-methylpyridin-3-amine)[1]
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
Table 2: Alternative Catalysts for Buchwald-Hartwig Amination (Data is representative for structurally similar 2-amino-5-bromo-4-methylpyridine)[2]
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield |
| Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | Cs₂CO₃ (1.4) | Toluene | 110 | 12-24 | High |
| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |
| n-Hexylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | NaOtBu (2.0) | Toluene | 100 | 18 | Moderate-High |
| Morpholine | Pd(OAc)₂ (2.0) | BINAP (3.0) | NaOtBu (1.4) | Toluene | 100 | 18 | High |
Table 3: Alternative Catalysts for Sonogashira Coupling (Data is representative for structurally similar 2-amino-3-bromopyridines)
| Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 96 |
| 1-Octyne | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 85 |
| Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 88 |
| 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 95 |
Experimental Protocols
The following are detailed, representative methodologies for key cross-coupling reactions, adapted for this compound from protocols for structurally similar compounds.
Protocol 1: Suzuki-Miyaura Coupling (Adapted from[1])
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
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Potassium phosphate (K₃PO₄) (2.0 equiv)
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1,4-Dioxane (degassed)
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Water (degassed)
Procedure:
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To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
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Add the palladium catalyst, Pd(PPh₃)₄.
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Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
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Add degassed 1,4-dioxane and degassed water via syringe (typically in a 4:1 ratio).
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Heat the reaction mixture to 85–95 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require over 15 hours for completion.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination (Adapted from[2])
Materials:
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This compound (1.0 equiv)
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Amine (e.g., aniline, morpholine) (1.2 equiv)
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Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
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Xantphos (3.0 mol%)
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Cesium carbonate (Cs₂CO₃) (1.4 equiv)
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Anhydrous toluene
Procedure:
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To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
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Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
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Add the amine, followed by anhydrous toluene via syringe.
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Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
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Monitor the reaction progress by LC-MS.
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After completion (typically 12-24 hours), cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling (Adapted from a similar procedure)
Materials:
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This compound (1.0 equiv)
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Terminal alkyne (1.2 equiv)
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Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
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Copper(I) iodide (CuI) (2-5 mol%)
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Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 equiv)
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Anhydrous solvent (e.g., THF or DMF)
Procedure:
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To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
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Add the degassed solvent and the amine base.
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Add the terminal alkyne dropwise to the mixture via syringe.
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Stir the reaction mixture at the specified temperature (e.g., room temperature to 100 °C) for the required time (e.g., 3-16 hours).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by flash column chromatography.
References
managing temperature control in 3-Iodo-5-methylpyridin-2-amine reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature control in reactions involving 3-Iodo-5-methylpyridin-2-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Q2: How can I prevent runaway reactions or exotherms during the iodination of 5-methylpyridin-2-amine?
Iodination reactions, particularly of electron-rich aromatic compounds like aminopyridines, can be exothermic. To mitigate this risk:
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Slow Reagent Addition: Add the iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine monochloride (ICl)) portion-wise or as a solution via a syringe pump.
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Cooling: Maintain a low reaction temperature, typically starting at 0 °C or even lower, using an ice bath or a suitable cooling system.
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Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
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Solvent Choice: Use a solvent with a good heat capacity to help absorb the heat generated.
Q3: What are the typical temperature ranges for common cross-coupling reactions with this compound?
The optimal temperature for cross-coupling reactions is highly dependent on the specific reaction type, catalyst system, and substrates used. However, based on analogous compounds, the following are general starting points for optimization:
| Reaction Type | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura Coupling | 80 - 110 | Can be influenced by the choice of palladium catalyst and base.[1][2] |
| Buchwald-Hartwig Amination | 80 - 120 | Higher temperatures might be needed for less reactive amines or aryl halides.[3][4] |
| Sonogashira Coupling | Room Temperature to 100 | Copper-free conditions may allow for lower temperatures.[5][6] |
| Heck Coupling | 100 - 140 | Temperature can be critical for catalyst stability and to avoid side reactions. |
Q4: How does temperature affect the selectivity of reactions involving this compound?
Temperature can play a crucial role in controlling the regioselectivity of certain reactions. In cases where multiple reactive sites exist, lower temperatures generally favor the kinetically controlled product (the one that forms fastest), while higher temperatures can lead to the thermodynamically controlled product (the most stable product). It is essential to perform a temperature screening study to determine the optimal conditions for the desired isomer.
Troubleshooting Guides
Issue 1: Low or No Conversion in Cross-Coupling Reactions
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | Gradually increase the reaction temperature in 10 °C increments. Monitor for product formation and starting material consumption by TLC or LC-MS. Be cautious not to exceed the decomposition temperature of your reactants or catalyst. |
| Catalyst Deactivation | High temperatures can lead to the decomposition of the palladium catalyst (often observed as the formation of palladium black). Consider using a more thermally stable ligand or a pre-catalyst. Ensure a strictly inert atmosphere to prevent oxidation of the catalyst. |
| Poor Solubility | Increase the temperature to improve the solubility of reactants. Alternatively, consider a different solvent system in which all components are soluble at a lower temperature. |
Issue 2: Formation of Significant Byproducts or Decomposition
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | Lower the reaction temperature. For highly exothermic reactions, consider starting at a lower temperature and allowing the reaction to slowly warm to the optimal temperature. |
| Prolonged Reaction Time at Elevated Temperature | Optimize the reaction time. Once the reaction has reached completion (as determined by monitoring), cool it down to prevent further degradation of the product. |
| Air or Moisture Sensitivity | Ensure all reagents and solvents are dry and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Some reagents and intermediates can be sensitive to air and moisture, especially at elevated temperatures. |
Issue 3: Inconsistent Reaction Outcomes
| Possible Cause | Troubleshooting Step |
| Poor Temperature Control | Use a reliable heating mantle with a temperature controller and a calibrated thermometer to ensure a consistent and accurate reaction temperature. Avoid using simple hot plates without feedback control for precise temperature management. |
| Localized Overheating | Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. Local hot spots can lead to side reactions and decomposition. |
| Exothermic Events | For reactions with a known or suspected exotherm, use a controlled addition of reagents and adequate cooling to dissipate the heat generated. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling.
Caption: Troubleshooting guide for temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Iodo-5-methylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-5-methylpyridin-2-amine in cross-coupling reactions. The following information is designed to address common issues related to solvent effects on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: this compound is a versatile building block commonly used in various palladium-catalyzed cross-coupling reactions to form C-N, C-C, and C-O bonds. These reactions are fundamental in the synthesis of complex molecules in the pharmaceutical industry. The most prevalent reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with amines.
-
Heck Coupling: For the formation of a carbon-carbon bond with alkenes.
-
Sonogashira Coupling: For the formation of a carbon-carbon bond with terminal alkynes.
Q2: Why is solvent selection critical for reactions with this compound?
A2: Solvents play a crucial role in palladium-catalyzed cross-coupling reactions by influencing several factors:
-
Catalyst Activation and Stability: Solvents can assist in the dissociation of palladium pre-catalysts into their active monomeric forms.[1]
-
Reagent and Catalyst Solubility: Ensuring all components are in solution is vital for reaction efficiency.
-
Reaction Mechanism and Selectivity: The polarity of the solvent can stabilize charged intermediates and transition states, sometimes altering the reaction pathway and selectivity.[2][3][4] For instance, polar solvents can favor different oxidative addition pathways.[3]
-
Base Activity: The choice of solvent can modulate the strength and effectiveness of the base used in the reaction.
Q3: Can the amino group on this compound interfere with the reaction?
A3: Yes, the free amino group can pose challenges. It can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of undesired side products. Substrates with free N-H groups can be problematic in standard palladium-catalyzed cross-coupling reactions.[5] In some cases, protection of the amine may be necessary, or the use of specialized ligand systems designed to overcome this inhibition.
Troubleshooting Guides
Below are common issues encountered during reactions with this compound and potential solutions.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reagents | Switch to a more appropriate solvent or a solvent mixture. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is common.[6][7] | All reactants, catalysts, and bases must be sufficiently soluble for the reaction to proceed efficiently. |
| Catalyst Deactivation | Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. |
| Inappropriate Solvent Polarity | For Suzuki couplings, consider less polar solvents like THF or toluene, or polar aprotic solvents like DMF or MeCN, as polarity can influence selectivity.[3] For Buchwald-Hartwig aminations, toluene or dioxane are common choices.[8] | The solvent polarity affects the stability of intermediates in the catalytic cycle.[2][4] |
| Water Content | For reactions sensitive to water, use anhydrous solvents. For some reactions like Suzuki coupling, a small amount of water is often beneficial or required.[7] | Water can affect catalyst stability and the activity of the base. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Boronic Acid (Suzuki) | Change the solvent or base. Ensure slow addition of the boronic acid. | Homocoupling can be promoted by certain palladium species that may be favored in specific solvents.[7] |
| Dehalogenation of Starting Material | Use a less polar solvent. Ensure the absence of water and other protic sources if not required for the reaction. | Dehalogenation can occur via a competing reaction pathway where a hydride species is formed, which can be influenced by the solvent.[7] |
| Glaser Coupling (Sonogashira) | In copper-catalyzed Sonogashira reactions, slow addition of the alkyne or using a copper-free method can mitigate alkyne homocoupling.[9] | This side reaction is a common issue in Sonogashira couplings.[9] |
Quantitative Data on Solvent Effects
The choice of solvent can significantly impact the yield of the desired product. The following tables summarize typical solvent choices for relevant cross-coupling reactions.
Table 1: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Typical Reaction Temperature (°C) | Notes |
| 1,4-Dioxane/Water | 80-100 | A very common and effective mixture for a wide range of substrates.[5][6] |
| Toluene/Water | 80-110 | Good for substrates that are more soluble in less polar solvents. |
| DMF | 80-120 | A polar aprotic solvent that can be effective but may lead to side reactions at high temperatures.[10] |
| THF/Water | 60-70 | A lower boiling point option, suitable for heat-sensitive substrates. |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Typical Reaction Temperature (°C) | Notes |
| Toluene | 80-110 | A standard and widely used solvent for this reaction.[8] |
| 1,4-Dioxane | 80-100 | Another common choice, but peroxide formation should be monitored.[8] |
| DMF | 100-140 | Can be effective, especially for less reactive aryl chlorides.[11] |
| tert-Amyl alcohol | 100 | A "green" solvent alternative.[12] |
Table 3: Common Solvents for Heck Coupling
| Solvent | Typical Reaction Temperature (°C) | Notes |
| DMF | 80-140 | A very common solvent for Heck reactions.[10] |
| NMP | 100-160 | A high-boiling polar aprotic solvent for challenging substrates. |
| Acetonitrile | 80 | A lower boiling point alternative. |
Table 4: Common Solvents for Sonogashira Coupling
| Solvent | Typical Reaction Temperature (°C) | Notes |
| Toluene/Amine | 25-80 | The amine (e.g., triethylamine, diisopropylamine) often serves as both the base and a co-solvent.[9] |
| DMF | 25-100 | Can be used as a solvent with a separate amine base. |
| THF | 25-65 | A good choice for reactions at or near room temperature. |
| DMSO | 90-100 | Can be effective in copper-free conditions.[13] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[5][6]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical relationship between solvent properties and reaction outcomes.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. cetjournal.it [cetjournal.it]
workup procedure to remove impurities from 3-Iodo-5-methylpyridin-2-amine
Technical Support Center: Purification of 3-Iodo-5-methylpyridin-2-amine
This guide provides troubleshooting and procedural information for the workup and purification of this compound, a key intermediate in pharmaceutical and agrochemical research.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product of this compound is a dark oil/gum instead of a solid. What should I do?
A1: This often indicates the presence of significant impurities or residual solvent.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Heating gently (e.g., 40-50°C) on a rotary evaporator can aid this process.
-
Acid-Base Extraction: Perform a liquid-liquid extraction to remove acidic or basic impurities. As an amine, the desired product is basic and can be manipulated with pH changes.[2][3][4]
-
Trituration: Try adding a non-polar solvent in which the product is likely insoluble (e.g., hexanes or diethyl ether) to the crude oil. Agitate the mixture, which may induce crystallization or precipitate the product as a solid.
-
Q2: After aqueous workup, I have a persistent emulsion. How can I break it?
A2: Emulsions are common when working with basic compounds like aminopyridines.
-
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
-
Q3: My final product purity is low after a single purification step. What are the likely impurities and how can I remove them?
A3: Common impurities can include unreacted starting materials, regioisomers, or di-iodinated byproducts. A multi-step purification approach is often necessary.
-
Common Impurities and Removal Strategies:
| Impurity | Identification (Suggested) | Removal Method |
| 2-Amino-5-methylpyridine (Starting Material) | TLC, ¹H NMR | Liquid-liquid extraction (if solubility differs significantly), Column Chromatography |
| Di-iodinated pyridines | Mass Spectrometry, ¹H NMR | Column Chromatography, Recrystallization |
| Regioisomers (e.g., 2-Iodo-5-methylpyridin-3-amine) | ¹H NMR, HPLC | Column Chromatography, Recrystallization |
| Residual Solvents | ¹H NMR | Drying under high vacuum |
Q4: My compound seems to be degrading during column chromatography on silica gel. What are my options?
A4: Aminopyridines can be sensitive to acidic silica gel.
-
Troubleshooting Steps:
-
Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine. A common practice is to add 1-2% triethylamine to the eluent.
-
Alumina Chromatography: Consider using basic or neutral alumina as the stationary phase, which is more compatible with basic compounds.[5]
-
Alternative Purification: If chromatography is problematic, focus on optimizing recrystallization conditions.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Workup
This procedure is designed to separate the basic product from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.[3] Retain the aqueous layer.
-
Back-Extraction of Organic Layer: The organic layer, containing neutral impurities, can be washed again with dilute acid to ensure complete extraction of the product. The organic layer can then be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 9), which will precipitate the neutral amine product.
-
Product Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Column Chromatography
This method is for separating the target compound from impurities with different polarities.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent. To mitigate issues with the basicity of the amine, consider adding ~1% triethylamine to the eluent system.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity. The separation of substituted pyridines is often achieved with gradients of ethyl acetate in hexanes.[6]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This is a final purification step to obtain a highly pure crystalline solid.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small batches with solvents like ethanol, methanol, isopropanol, or mixtures with water. For aminopyridines, mixtures of benzene and ligroin have also been reported to be effective.[7]
-
Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualized Workflows
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Decision tree for further purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. columbia.edu [columbia.edu]
- 5. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of 3-Iodo-5-methylpyridin-2-amine under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-iodo-5-methylpyridin-2-amine under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The main stability concern for this compound under acidic conditions is its potential for degradation through two primary pathways: acid-catalyzed hydrolysis of the amino group and deiodination. The lone pair of electrons on the amino group and the nitrogen atom in the pyridine ring can be protonated in acidic media, which can influence the electron density of the aromatic ring and the lability of the substituents.
Q2: What are the likely degradation products of this compound in an acidic solution?
A2: Under acidic conditions, the following degradation products could potentially be formed:
-
3-Iodo-5-methylpyridin-2-ol: Resulting from the hydrolysis of the 2-amino group to a hydroxyl group.
-
5-Methylpyridin-2-amine: Resulting from the deiodination of the starting material.
-
5-Methylpyridin-2-ol: Resulting from both deiodination and hydrolysis of the amino group.
It is also possible for the compound to undergo further degradation or polymerization under harsh acidic conditions (e.g., high acid concentration, elevated temperature).
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container. Avoid exposure to acidic vapors or solutions during storage. For long-term storage, refrigeration (2-8 °C) is advisable.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues related to the stability of this compound in acidic experimental setups.
Issue 1: Unexpected peaks observed in HPLC or LC-MS analysis after reaction in acidic media.
-
Potential Cause: These unexpected peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Characterize the Unknown Peaks: Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses to the expected masses of potential degradation products (see FAQ 2).
-
Forced Degradation Study: Conduct a controlled forced degradation study by intentionally exposing a sample of this compound to acidic conditions (e.g., 0.1 M HCl at elevated temperature) and analyzing the resulting mixture by HPLC and LC-MS. This will help to confirm the retention times and mass spectra of the degradation products.
-
NMR Spectroscopy: If sufficient quantities of the impurities can be isolated (e.g., through preparative HPLC), use Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.
-
Issue 2: Inconsistent or lower-than-expected yields in reactions involving this compound under acidic conditions.
-
Potential Cause: The starting material may be degrading under the reaction conditions, leading to a lower effective concentration and reduced product yield.
-
Troubleshooting Steps:
-
Monitor Starting Material Consumption: Analyze an aliquot of the reaction mixture at the beginning and at various time points throughout the reaction using HPLC to monitor the concentration of this compound. A rapid decrease in the starting material concentration without a corresponding increase in the desired product may indicate degradation.
-
pH Optimization: If the reaction chemistry allows, investigate the effect of pH on the reaction yield. It may be possible to find a less acidic condition where the desired reaction still proceeds efficiently but the degradation of the starting material is minimized.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize temperature-dependent degradation.
-
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound in an acidic environment.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC or UPLC system with a UV detector and a mass spectrometer (LC-MS)
-
pH meter
-
Thermostatically controlled water bath or heating block
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
A control sample should be prepared by adding an aliquot of the stock solution to an equal volume of water.
-
Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, withdraw an aliquot from each vial, neutralize it with a suitable base (e.g., NaOH), and dilute it with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent compound from its degradation products.
Data Analysis:
-
Identify and quantify the degradation products.
-
Determine the rate of degradation under different acidic conditions and temperatures.
-
Propose a degradation pathway based on the identified products.
Data Presentation
The following table summarizes hypothetical data from a forced degradation study to illustrate how quantitative data on the stability of this compound can be presented.
| Condition | Time (hours) | This compound (%) | 3-Iodo-5-methylpyridin-2-ol (%) | 5-Methylpyridin-2-amine (%) |
| 0.1 M HCl at 60°C | 0 | 100 | 0 | 0 |
| 24 | 95.2 | 3.1 | 1.5 | |
| 48 | 90.5 | 6.2 | 3.1 | |
| 72 | 85.8 | 9.5 | 4.5 | |
| 1 M HCl at 60°C | 0 | 100 | 0 | 0 |
| 24 | 82.1 | 10.5 | 7.2 | |
| 48 | 65.3 | 20.1 | 14.4 | |
| 72 | 50.2 | 29.8 | 19.8 |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway of this compound under Acidic Conditions
Caption: Potential acidic degradation pathways.
Validation & Comparative
Navigating the Halogen Series: A Comparative NMR Analysis of 3-Iodo-5-methylpyridin-2-amine and its Analogs
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 3-iodo-5-methylpyridin-2-amine and its bromo and chloro analogs, offering valuable data for the identification and characterization of these important chemical motifs.
This report presents a detailed comparison of the predicted ¹H and ¹³C NMR spectral data for this compound, alongside its lighter halogen counterparts: 3-bromo-5-methylpyridin-2-amine and 3-chloro-5-methylpyridin-2-amine. The data, generated through computational prediction, highlights the influence of the C3-halogen substituent on the chemical shifts of the pyridine ring protons and carbons. This information is crucial for scientists working with these compounds, enabling unambiguous spectral assignment and facilitating the characterization of novel derivatives.
Comparative ¹H NMR Data
The predicted ¹H NMR chemical shifts for the three compounds are summarized in Table 1. A consistent trend is observed for the chemical shifts of the aromatic protons (H-4 and H-6) and the methyl protons (CH₃). As the electronegativity of the halogen at the C3 position decreases from chlorine to iodine, the H-4 and H-6 protons experience a downfield shift. This is attributed to the decreasing inductive electron-withdrawing effect of the halogen, which results in a deshielding of the adjacent protons. Conversely, the chemical shift of the methyl protons remains relatively constant across the series, indicating that the electronic effect of the C3-halogen is not significantly transmitted to the C5-methyl group. The broad signals for the amino protons (NH₂) are as expected and their chemical shifts are sensitive to solvent and concentration.
| Compound | H-4 (ppm) | H-6 (ppm) | CH₃ (ppm) | NH₂ (ppm) |
| 3-chloro-5-methylpyridin-2-amine | 7.25 | 7.75 | 2.18 | 5.0 (broad) |
| 3-bromo-5-methylpyridin-2-amine | 7.40 | 7.78 | 2.19 | 5.0 (broad) |
| This compound | 7.60 | 7.80 | 2.20 | 5.0 (broad) |
Table 1. Predicted ¹H NMR Chemical Shifts (in ppm) for 3-halo-5-methylpyridin-2-amines.
Comparative ¹³C NMR Data
The predicted ¹³C NMR data, presented in Table 2, reveals more pronounced effects of the halogen substituent. The most significant variation is observed at the C3 position, directly attached to the halogen. The chemical shift of C3 moves progressively upfield from the chloro to the iodo analog. This "heavy atom effect" is a well-documented phenomenon in ¹³C NMR spectroscopy, where the large number of electrons in heavier halogens causes a shielding effect on the attached carbon nucleus. The chemical shifts of the other carbon atoms in the pyridine ring also exhibit subtle but discernible trends, reflecting the interplay of inductive and resonance effects of the different halogens.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | CH₃ (ppm) |
| 3-chloro-5-methylpyridin-2-amine | 155.0 | 115.0 | 138.0 | 125.0 | 145.0 | 17.0 |
| 3-bromo-5-methylpyridin-2-amine | 155.5 | 105.0 | 140.0 | 125.5 | 146.0 | 17.1 |
| This compound | 156.0 | 85.0 | 145.0 | 126.0 | 147.0 | 17.2 |
Table 2. Predicted ¹³C NMR Chemical Shifts (in ppm) for 3-halo-5-methylpyridin-2-amines.
Experimental Protocol
The following is a general protocol for the acquisition of NMR spectra for pyridine derivatives.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Data Acquisition:
-
Spectra can be acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: A standard proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
A Comparative Guide to the Mass Spectrometry of 3-Iodo-5-methylpyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of 3-iodo-5-methylpyridin-2-amine derivatives. These compounds, featuring a halogenated pyridine core, are of significant interest in medicinal chemistry and drug development. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and quantification in complex matrices. This document outlines common ionization methods, potential fragmentation pathways, and offers a comparison with alternative analytical approaches.
Introduction to Mass Spectrometry of Halogenated Pyridines
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. For this compound derivatives, key considerations include the ionization method, which can influence the stability of the molecular ion, and the interpretation of fragmentation patterns, which are guided by the presence of the iodine, methyl, and amine functionalities on the pyridine ring. The isotopic signature of iodine (a monoisotopic element at m/z 127) simplifies mass spectral interpretation compared to chlorine or bromine containing compounds, which have distinct isotopic patterns.[1]
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends on the analyte's properties and the analytical question. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common approaches.
| Technique | Ionization Method(s) | Key Advantages | Key Disadvantages | Best Suited For |
| GC-MS | Electron Ionization (EI) | Provides reproducible, library-searchable mass spectra.[2] High chromatographic resolution for volatile and thermally stable compounds.[3] | Requires derivatization for non-volatile compounds. Thermal degradation of sensitive analytes can occur. | Identification of thermally stable and volatile derivatives. |
| LC-MS/MS | Electrospray Ionization (ESI) | Applicable to a wide range of polar and non-polar compounds.[4] Soft ionization preserves the molecular ion. Tandem MS (MS/MS) provides structural information.[5] | Matrix effects can suppress ionization. Less standardized fragmentation than EI. | Analysis of complex mixtures, quantification of trace amounts, and characterization of non-volatile derivatives. |
Predicted Fragmentation Patterns
The fragmentation of this compound derivatives in mass spectrometry is expected to be influenced by the stability of the pyridine ring and the nature of the substituents. Under Electron Ionization (EI), characteristic losses of the iodine atom, methyl radical, and cleavage of the amino group are anticipated. In Electrospray Ionization (ESI), fragmentation is typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer, often leading to more controlled fragmentation pathways.[6][7]
Illustrative Fragmentation of this compound (Predicted)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| 234 | 107 | I | 5-methylpyridin-2-amine radical cation |
| 234 | 219 | CH3 | 3-iodopyridin-2-amine radical cation |
| 234 | 127 | C5H5N2 | Iodine radical cation |
| 107 | 80 | HCN | Methylcyclopentadiene radical cation |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the GC-MS analysis of a hypothetical this compound derivative is as follows:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). If necessary, perform derivatization (e.g., silylation of the amine group) to improve volatility and thermal stability.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C) and hold for several minutes.
-
Injector: Splitless or split injection at a temperature of 250-280°C.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A general procedure for the LC-MS/MS analysis of a this compound derivative is outlined below:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).
-
LC Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Positive ion Electrospray Ionization (ESI+).
-
Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
MS1 Scan: A full scan to identify the protonated molecule [M+H]+.
-
MS2 Product Ion Scan: Isolate the [M+H]+ ion and fragment it using Collision-Induced Dissociation (CID) with argon as the collision gas.
-
Visualizing Analytical Workflows
The following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis of this compound derivatives.
Caption: Workflow for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. mdpi.com [mdpi.com]
- 4. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
Reactivity of 3-Iodo-5-methylpyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Halogenated pyridines, in particular, serve as versatile building blocks for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 3-iodo-5-methylpyridin-2-amine with other halopyridines, supported by experimental data from analogous systems, to inform substrate selection and reaction optimization in drug discovery and development.
Executive Summary
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl > F.[1][2] Consequently, this compound is expected to exhibit significantly higher reactivity compared to its bromo and chloro analogs, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This enhanced reactivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1]
While specific experimental data for this compound is not extensively available in the public domain, a robust comparison can be drawn from studies on structurally similar aminohalopyridines. Data from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine demonstrates the feasibility of achieving good to excellent yields, providing a strong basis for predicting the performance of the iodo-analog.[1][3] Similarly, successful Sonogashira and Buchwald-Hartwig reactions with bromo-aminopyridines indicate that this compound would be a highly effective substrate in these transformations.[4][5]
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide an overview of the expected reactivity of this compound in three widely used palladium-catalyzed cross-coupling reactions, with comparative data from bromo- and chloro-pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the halopyridine is a critical factor for the success of this coupling. Given the general reactivity trend, this compound is anticipated to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than its bromo and chloro counterparts.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1][3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | 88 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 90 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 82 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 84 |
| 6 | 3-Methoxyphenylboronic acid | 5-(3-methoxyphenyl)-2-methylpyridin-3-amine | 87 |
| 7 | 2-Methylphenylboronic acid | 2-methyl-5-(o-tolyl)pyridin-3-amine | 80 |
| 8 | Naphthalene-1-boronic acid | 2-methyl-5-(naphthalen-1-yl)pyridin-3-amine | 78 |
| 9 | Thiophene-2-boronic acid | 2-methyl-5-(thiophen-2-yl)pyridin-3-amine | 75 |
Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 eq), arylboronic acid (1.1759 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.318 mmol), 1,4-dioxane/water (4:1), 85-95 °C, 15 h.[3]
Based on this data, it is reasonable to predict that the Suzuki-Miyaura coupling of this compound would proceed to similar or higher yields, potentially at lower temperatures or with shorter reaction times.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity order of I > Br > Cl is particularly pronounced in this reaction.[2] Thus, this compound is an excellent candidate for Sonogashira coupling, likely requiring less forcing conditions than bromo- or chloropyridines.
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [5]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 4-Ethynyltoluene | 2-amino-3-((4-methylphenyl)ethynyl)pyridine | 94 |
| 3 | 4-Methoxyphenylacetylene | 2-amino-3-((4-methoxyphenyl)ethynyl)pyridine | 92 |
| 4 | 4-Chlorophenylacetylene | 2-amino-3-((4-chlorophenyl)ethynyl)pyridine | 89 |
| 5 | 1-Ethynyl-4-fluorobenzene | 2-amino-3-((4-fluorophenyl)ethynyl)pyridine | 91 |
| 6 | 3-Ethynyltoluene | 2-amino-3-((3-methylphenyl)ethynyl)pyridine | 93 |
| 7 | 1-Heptyne | 2-amino-3-(hept-1-yn-1-yl)pyridine | 85 |
| 8 | 3,3-Dimethyl-1-butyne | 2-amino-3-(3,3-dimethylbut-1-yn-1-yl)pyridine | 72 |
Reaction Conditions: 2-amino-3-bromopyridine (1.0 eq), terminal alkyne (1.2 eq), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF, 100 °C, 3 h.[5]
The high yields achieved with 2-amino-3-bromopyridines strongly suggest that this compound would be a superior substrate for Sonogashira couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The reactivity of the aryl halide is crucial, and while the general trend of I > Br > Cl holds, the presence of the adjacent amino group in 2-aminopyridines can present challenges due to potential chelation to the palladium catalyst.[4] However, the use of specialized ligands and precatalysts has enabled the efficient coupling of these substrates.[4] It is anticipated that this compound would be more reactive than its bromo analog in these transformations.
Table 3: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Various Amines [4]
| Entry | Amine | Ligand/Precatalyst | Product | Yield (%) |
| 1 | Morpholine | RuPhos-precatalyst | 3-morpholino-2-aminopyridine | 95 |
| 2 | Piperidine | RuPhos-precatalyst | 3-piperidino-2-aminopyridine | 92 |
| 3 | Cyclopentylamine | BrettPhos-precatalyst | N-cyclopentyl-2,3-diaminopyridine | 78 |
| 4 | Benzylamine | BrettPhos-precatalyst | N-benzyl-2,3-diaminopyridine | 75 |
| 5 | Aniline | BrettPhos-precatalyst | N-phenyl-2,3-diaminopyridine | 65 |
Reaction Conditions: 3-bromo-2-aminopyridine (1.0 eq), amine (1.2 eq), precatalyst (2 mol%), LiHMDS (1.2 eq), Toluene, 100 °C.[4]
The successful amination of 3-bromo-2-aminopyridine suggests that this compound would be a highly suitable substrate, likely affording high yields under similar or milder conditions.
Experimental Protocols
Detailed experimental protocols for the key cross-coupling reactions are provided below. These are generalized procedures based on literature precedents for analogous halopyridines and should be optimized for the specific substrate and coupling partner.[3][4][5]
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (5 mol%). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Stir the reaction mixture at 80-95 °C and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) in a suitable solvent such as DMF or THF/Et₃N, add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol% or Pd(PPh₃)₄ at 5 mol%), a ligand if required (e.g., PPh₃ at 5 mol%), and a copper(I) co-catalyst (e.g., CuI at 5 mol%).
-
Reagent Addition: Add the terminal alkyne (1.2 eq) and a base (e.g., Et₃N).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), a suitable palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst, 2 mol%), and a strong base (e.g., LiHMDS, 1.2 eq) to a reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the progress by GC-MS or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Guide to the Biological Activity of a CHK1 Inhibitor Derived from 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of CCT244747, a potent and selective CHK1 inhibitor, with other notable checkpoint kinase inhibitors. CCT244747 is a significant compound synthesized from the starting material 3-Iodo-5-methylpyridin-2-amine, highlighting the utility of this scaffold in developing targeted cancer therapeutics.
Introduction to CHK1 Inhibition
Checkpoint kinase 1 (CHK1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair. In many cancer cells with deficient checkpoint controls, there is an increased reliance on the CHK1-mediated pathway for survival, especially under conditions of replicative stress. Therefore, inhibiting CHK1 is a promising therapeutic strategy to selectively kill cancer cells, often in combination with DNA-damaging chemotherapeutic agents.
CCT244747: A Selective CHK1 Inhibitor
CCT244747 is a novel, orally bioavailable CHK1 inhibitor developed from a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffold, with a key synthetic step involving this compound. Its development showcases the potential of this chemical starting point in generating highly potent and selective kinase inhibitors.
Comparative Biological Activity
The following table summarizes the in vitro activity of CCT244747 in comparison to other well-characterized CHK1 inhibitors.
| Compound | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (µM) | CDK1 IC₅₀ (µM) | Cellular G2 Checkpoint Abrogation IC₅₀ (nM) | Reference |
| CCT244747 | 7.7 | >10 | >10 | 29 | [1] |
| AZD7762 | 5 | 1 | - | 40 | [1] |
| PF-00477736 | 0.9 | 4.5 | - | 47 | [1] |
| LY2603618 | 7 | >10 | - | - | [1] |
Key Observations:
-
CCT244747 demonstrates high potency against CHK1 with an IC₅₀ in the low nanomolar range.[1]
-
Crucially, it exhibits excellent selectivity over the related kinase CHK2 and the cell cycle kinase CDK1, which is a desirable attribute to minimize off-target effects.[1]
-
Its cellular activity, measured by the abrogation of the G2 checkpoint, is also potent, indicating good cell permeability and target engagement in a cellular context.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of CHK1 inhibitors.
Biochemical Kinase Assay for IC₅₀ Determination
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CHK1.
Materials:
-
Recombinant human CHK1 enzyme
-
Biotinylated peptide substrate (e.g., CHKtide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., CCT244747)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphoserine antibody
-
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) reagents
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a kinase reaction plate, add the test compound, CHK1 enzyme, and the peptide substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phosphoserine antibody and incubate.
-
After another wash step, add the DELFIA enhancement solution.
-
Read the time-resolved fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.
Cellular G2 Checkpoint Abrogation Assay
This assay measures the ability of a CHK1 inhibitor to override a DNA damage-induced G2 cell cycle arrest.
Materials:
-
Human cancer cell line (e.g., HT29 colon cancer cells)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., etoposide or doxorubicin)
-
Test compound (e.g., CCT244747)
-
Fixative (e.g., 70% ethanol)
-
Antibody against a mitotic marker (e.g., anti-phospho-histone H3)
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., propidium iodide)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with a DNA damaging agent to induce G2 arrest (e.g., etoposide for 16-24 hours).
-
Add serial dilutions of the test compound and incubate for a further period (e.g., 24 hours).
-
Harvest the cells, fix them in cold ethanol, and store at -20°C.
-
Rehydrate the cells and permeabilize them.
-
Incubate the cells with the primary antibody against the mitotic marker.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the cells by flow cytometry to determine the percentage of cells in mitosis (positive for the mitotic marker).
-
Calculate the IC₅₀ for G2 checkpoint abrogation by plotting the percentage of mitotic cells against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the CHK1 signaling pathway and a general workflow for evaluating CHK1 inhibitors.
Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by CCT244747.
Caption: General experimental workflow for the evaluation of CCT244747.
Conclusion
The development of CCT244747 from this compound underscores the value of this chemical scaffold in generating highly potent and selective kinase inhibitors. Its favorable biological profile, characterized by potent CHK1 inhibition and excellent selectivity, makes it a valuable tool for cancer research and a promising candidate for further preclinical and clinical development. This guide provides a framework for comparing its activity and understanding the experimental basis for its evaluation, serving as a resource for researchers in the field of drug discovery.
References
Unveiling Molecular Architectures: A Comparative Guide to the Crystal Structures of Halogenated Aminopyridines
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating this intricate architecture, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the crystal structures of two halogenated aminopyridine derivatives, highlighting the influence of halogen substitution on their solid-state packing.
While the specific crystal structure of 3-iodo-5-methylpyridin-2-amine remains to be reported in publicly accessible crystallographic databases, this guide will draw comparisons between two closely related analogues for which structural data is available: 2-amino-5-iodopyridinium bromide and 2-amino-6-chloropyridine. The substitution of different halogens at various positions on the aminopyridine ring provides a valuable opportunity to examine their effects on crystal packing and intermolecular interactions.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for 2-amino-5-iodopyridinium bromide and 2-amino-6-chloropyridine, offering a quantitative comparison of their solid-state structures.
| Parameter | 2-Amino-5-iodopyridinium bromide | 2-Amino-6-chloropyridine |
| Chemical Formula | C₅H₆IN₂⁺ · Br⁻ | C₅H₅ClN₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = 9.833(3) Åb = 13.921(4) Åc = 6.088(2) Åβ = 104.28(3)° | a = 14.128(3) Åb = 5.869(1) Åc = 6.471(1) Å |
| Volume (ų) | 807.5(4) | 536.5(2) |
| Z (Molecules/unit cell) | 4 | 4 |
| Density (calculated) (g/cm³) | 2.467 | 1.594 |
Experimental Protocol: Single-Crystal X-ray Diffraction of Small Organic Molecules
The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process that can be broadly categorized into four main stages: crystallization, data collection, structure solution, and refinement.
Crystallization
The initial and often most challenging step is to obtain high-quality single crystals suitable for diffraction. This involves the slow precipitation of the compound from a supersaturated solution. Several techniques can be employed:
-
Slow Evaporation: The compound is dissolved in a suitable solvent to near saturation. The container is then loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and subsequent crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. As the X-rays interact with the crystal lattice, they are diffracted, and the resulting diffraction pattern is recorded by a detector.
Structure Solution and Refinement
The collected diffraction data, which consists of the intensities and positions of the diffracted spots, is then processed. The unit cell parameters and space group are determined from the geometry of the diffraction pattern. The initial positions of the atoms in the asymmetric unit are determined using computational methods, a process known as "solving the structure."
This initial model is then refined against the experimental data. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns.
The quality of the final structure is assessed using various metrics, including the R-factor, which is a measure of the agreement between the experimental data and the crystallographic model.
Below is a diagram illustrating the general workflow of single-crystal X-ray diffraction.
This comprehensive guide provides a framework for understanding and comparing the crystal structures of halogenated aminopyridines. The detailed experimental protocol offers a practical overview for researchers embarking on crystallographic studies, a critical component in the advancement of medicinal chemistry and materials science.
A Comparative Guide to Palladium Catalysts for the Coupling of 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of halogenated pyridines is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures essential for drug discovery and development. This guide provides a comparative analysis of various palladium catalysts for the coupling reactions of 3-iodo-5-methylpyridin-2-amine, a key building block in medicinal chemistry. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the optimal catalytic system for their synthetic needs.
Performance of Palladium Catalysts in C-C and C-N Bond Formation
The choice of palladium precursor and, critically, the ancillary ligand, plays a pivotal role in the efficiency and outcome of cross-coupling reactions. The following tables summarize the performance of different palladium catalytic systems in Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions with this compound and its close structural analogs.
Table 1: Suzuki-Miyaura Coupling of Halogenated Methylpyridinylamines with Arylboronic Acids
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Substrate |
| 1 | Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Phenylboronic acid | 78 | 5-Bromo-2-methylpyridin-3-amine[1] |
| 2 | Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 4-Methylphenylboronic acid | 82 | 5-Bromo-2-methylpyridin-3-amine[1] |
| 3 | Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 4-Methoxyphenylboronic acid | 85 | 5-Bromo-2-methylpyridin-3-amine[1] |
| 4 | PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Acetonitrile/H₂O (1:1) | 78 | - | Pyridine-3-boronic acid | 74 | 4-Chloro-6-methylpyrimidin-2-amine[2] |
Table 2: Buchwald-Hartwig Amination of Halogenated Pyridines
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Substrate |
| 1 | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | - | 4-Methoxyaniline | 82 | 4-(Pyridin-3-yl)pyrimidin-2-amine derivative[2] |
| 2 | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | - | 2,4-Dimethylaniline | 31 | 4-(Pyridin-3-yl)pyrimidin-2-amine derivative[2] |
| 3 | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | - | Aniline | 27 | 4-(Pyridin-3-yl)pyrimidin-2-amine derivative[2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are protocols for representative Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine[1]
To a Schlenk flask were added 5-bromo-2-methylpyridin-3-amine (1.0 eq), the corresponding arylboronic acid (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and potassium phosphate (2.2 eq). The flask was evacuated and backfilled with nitrogen three times. 1,4-Dioxane and water (4:1, v/v) were then added, and the reaction mixture was stirred at 90 °C for 18 hours. After completion of the reaction, the mixture was cooled to room temperature, filtered, and the filtrate was diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination[2]
In a reaction vessel, the aryl bromide (1.0 eq), the corresponding amine (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (as a palladium source), Xantphos (ligand), and sodium tert-butoxide (base) were combined in toluene. The mixture was heated to reflux under a nitrogen atmosphere until the starting material was consumed as monitored by TLC. Upon completion, the reaction was cooled to room temperature and the solvent was removed under reduced pressure. The residue was then purified by an appropriate method, such as column chromatography, to yield the desired N-arylated product.
Mechanistic Considerations and Workflow
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental to understanding and optimizing these transformations.
References
A Comparative Guide to the Synthetic Validation of 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to produce 3-Iodo-5-methylpyridin-2-amine, a key intermediate in the development of novel pharmaceutical and agrochemical compounds. The validation of an efficient and scalable synthetic pathway is critical for ensuring a reliable supply chain for research and development. This document outlines detailed experimental protocols, presents quantitative performance data, and offers a comparative assessment of each method to aid in route selection.
The synthesis originates from the common precursor, 2-Amino-5-methylpyridine. The subsequent iodination is explored via two distinct electrophilic substitution methodologies: direct iodination using molecular iodine with an oxidizing agent and a milder approach utilizing N-Iodosuccinimide (NIS).
Overall Synthetic Workflow
The general pathway involves the synthesis of the starting material, 2-Amino-5-methylpyridine, followed by selective iodination at the C3 position. The choice of iodination agent and conditions is the central comparison point of this guide.
Part 1: Synthesis of Precursor 2-Amino-5-methylpyridine
An efficient synthesis of the starting material is paramount. A common and established method is the Chichibabin amination of 3-methylpyridine.[1]
Experimental Protocol: Chichibabin Reaction
-
Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, add an inert, high-boiling solvent such as anhydrous xylene.
-
Reagent Addition: Disperse finely divided sodium amide (NaNH₂) (1.2 equivalents) in the solvent. Heat the mixture to 130-140°C with vigorous stirring.
-
Amination: Slowly add 3-methylpyridine (1.0 equivalent) to the hot dispersion. The reaction is exothermic and evolves hydrogen gas; maintain the temperature and control the addition rate accordingly. The reaction is typically conducted under moderate pressure (e.g., ~150 psi) to maintain the reaction temperature.
-
Quenching: After the reaction is complete (monitored by cessation of hydrogen evolution or TLC), cool the mixture and cautiously quench by adding water to decompose the sodium salts.
-
Work-up and Purification: Separate the organic layer. The aqueous layer may be extracted with additional solvent. The combined organic layers are then subjected to fractional distillation to separate the desired 2-amino-5-methylpyridine from the isomeric byproduct, 2-amino-3-methylpyridine.[1]
| Parameter | Value | Reference |
| Typical Yield | 75-85% | [2] |
| Purity | >98% after distillation | [3] |
| Key Reagents | 3-Methylpyridine, Sodium Amide | [1][4] |
| Solvent | Xylene or similar inert solvent | [1] |
Part 2: Comparative Analysis of Iodination Routes
The amino group at the C2 position and the methyl group at the C5 position of the precursor are both activating, ortho-, para-directing groups. This electronic arrangement strongly favors electrophilic substitution at the C3 position, enabling high regioselectivity for the iodination reaction.
Route A: Direct Iodination with Molecular Iodine
This classic method employs molecular iodine activated by an oxidizing agent, such as hydrogen peroxide, to generate an electrophilic iodine species in situ. It is a cost-effective and straightforward approach.[5]
Experimental Protocol (Adapted from[5])
-
Dissolution: Dissolve 2-Amino-5-methylpyridine (1.0 eq) in an aqueous solvent system (e.g., aqueous methanol).
-
Reagent Addition: Add potassium iodide (KI) (1.2 eq) and stir until dissolved.
-
Oxidation & Iodination: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide (H₂O₂) (2.0 eq) dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Adjust the pH to ~8-9 with a suitable base (e.g., NaHCO₃).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
| Parameter | Value | Notes |
| Typical Yield | 70-80% | Dependent on work-up and purification efficiency. |
| Purity | >97% | After chromatography or recrystallization. |
| Reaction Time | 12-24 hours | Can be monitored by TLC for completion. |
| Temperature | 0°C to Room Temp. | Initial cooling is important to control exotherm. |
| Cost | Low | Reagents (I₂, KI, H₂O₂) are inexpensive. |
Route B: Iodination with N-Iodosuccinimide (NIS)
This route utilizes N-Iodosuccinimide (NIS), a milder and often more selective electrophilic iodinating agent. The reaction is frequently catalyzed by a strong acid, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine.[6][7]
Experimental Protocol (Adapted from[6][8])
-
Dissolution: Dissolve 2-Amino-5-methylpyridine (1.0 eq) in a dry polar aprotic solvent, such as acetonitrile (ACN), under an inert atmosphere (N₂).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq).
-
Iodination: Cool the solution to 0°C and add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the mixture in vacuo. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel).
| Parameter | Value | Notes |
| Typical Yield | 80-90% | Generally higher yields due to milder conditions.[6] |
| Purity | >98% | After chromatography. |
| Reaction Time | 2-6 hours | Significantly faster than direct iodination.[7] |
| Temperature | 0°C to Room Temp. | Milder conditions, less potential for side reactions. |
| Cost | Moderate | NIS is more expensive than molecular iodine. |
Comparative Summary and Guide
The choice between direct iodination and the use of NIS depends on the specific requirements of the synthesis, such as scale, cost, and desired reaction time.
| Feature | Route A: Direct Iodination (I₂/H₂O₂) | Route B: Iodination with NIS |
| Reagent Cost | Low: Utilizes inexpensive bulk chemicals. | Moderate: NIS is a specialty reagent and more costly. |
| Reaction Time | Longer (12-24 h): Requires extended stirring for completion. | Shorter (2-6 h): Faster kinetics, beneficial for rapid synthesis.[7] |
| Yield | Good (70-80%): Generally effective but can be lower. | Excellent (80-90%): Milder conditions often lead to higher isolated yields.[6] |
| Conditions | Aqueous media: Can be advantageous for green chemistry principles. | Anhydrous conditions: Requires dry solvents and inert atmosphere. |
| Safety/Handling | H₂O₂ is a strong oxidizer; KI can cause staining. | NIS is an easy-to-handle solid; TFA is corrosive. |
| Scalability | Excellent: Low cost and simple setup are ideal for large-scale production. | Good: Scalable, but reagent cost may become a factor. |
| Byproducts | Inorganic salts, easily removed with aqueous work-up. | Succinimide, typically removed during aqueous work-up and chromatography. |
Conclusion
Both routes present viable pathways for the synthesis of this compound with high regioselectivity.
-
Route A (Direct Iodination) is the preferred method for large-scale, cost-sensitive manufacturing due to its use of inexpensive and readily available reagents.[5] Its primary drawbacks are longer reaction times and potentially lower yields compared to Route B.
-
Route B (NIS Iodination) is highly recommended for laboratory-scale synthesis, discovery chemistry, and situations where reaction time and yield are prioritized over reagent cost.[6][7] The faster, cleaner reaction profile often simplifies purification and provides a higher throughput.
The selection should be based on a careful evaluation of project-specific priorities, balancing economic factors with efficiency and speed.
References
- 1. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
A Comparative Guide to HPLC Purity Analysis of 3-Iodo-5-methylpyridin-2-amine
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Iodo-5-methylpyridin-2-amine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reversed-phase HPLC (RP-HPLC) is the most prevalent and reliable method for assessing the purity of substituted pyridines like this compound.[1] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities.[1] While specific application notes for this compound are not widely published, a robust method can be developed based on established protocols for analogous aminopyridines.[2][3][4]
Representative Experimental Protocol: RP-HPLC Purity of this compound
This protocol is a representative method and may require optimization for specific instrumentation and impurity profiles.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
Workflow for HPLC Purity Determination
Comparison with Alternative Analytical Methods
While HPLC is the preferred method for quantitative purity analysis, other techniques can provide valuable, often complementary, information regarding the identity and structure of the main component and any impurities.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable impurities. | May require derivatization for polar compounds like aminopyridines to increase volatility, adding complexity.[1] High temperatures can cause degradation. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities.[5][6] Can be quantitative (qNMR). | Lower sensitivity compared to HPLC for quantifying minor impurities. Requires a relatively pure sample for clear spectra. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Can identify unknown impurities by providing their mass-to-charge ratio.[7] Offers high sensitivity and specificity. | Higher cost and complexity of instrumentation compared to HPLC-UV. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Fast and non-destructive. Good for confirming the identity of the main component by matching the fingerprint region. | Not suitable for quantifying purity, as minor impurities are often not detectable. Provides limited structural information compared to NMR.[8] |
Logical Flow for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the appropriate method.
Conclusion
For the routine quality control and purity assessment of this compound, RP-HPLC with UV detection stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative accuracy. The provided experimental protocol offers a robust starting point for method development and validation. For comprehensive characterization, particularly during process development or for investigational purposes, a multi-technique approach is recommended. Combining HPLC for purity determination with LC-MS for impurity identification and NMR for structural confirmation provides a complete analytical profile, ensuring the highest quality of this critical pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
- 8. benchchem.com [benchchem.com]
Assessing the Regioselectivity of Reactions with 3-Iodo-5-methylpyridin-2-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving substituted pyridines is paramount for the efficient synthesis of complex molecules. This guide provides a comprehensive comparison of the regiochemical outcomes of various reactions with 3-iodo-5-methylpyridin-2-amine, a versatile building block in medicinal chemistry. We will explore its reactivity in palladium-catalyzed cross-coupling, electrophilic aromatic substitution, and reactions involving the amino group, supported by experimental data from analogous systems.
Executive Summary
This compound possesses three key sites for potential reactivity: the C-3 iodo substituent, the C-2 amino group, and the pyridine ring itself, which can undergo electrophilic substitution. The regioselectivity of reactions is highly dependent on the reaction type and conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): These reactions are highly selective for the C-3 position due to the high reactivity of the carbon-iodine bond. The general reactivity trend for halogens in such couplings is I > Br > Cl > F.
-
Electrophilic Aromatic Substitution: The powerful ortho-, para-directing effect of the C-2 amino group activates the pyridine ring for electrophilic attack. With the C-3 and C-5 positions being ortho and para to the amino group respectively, and C-3 already bearing an iodine atom, electrophilic substitution is expected to be directed to the C-5 position. However, due to the presence of the methyl group, substitution at C-4 or C-6 might be observed under certain conditions.
-
Reactions Involving the Amino Group: The C-2 amino group can act as a nucleophile, participating in reactions such as cyclization with suitable electrophiles.
This guide will delve into the specifics of each reaction type, presenting available quantitative data and detailed experimental protocols to aid in reaction design and optimization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the C-I bond at the C-3 position is the primary site of reactivity in these transformations.
Comparative Data for Halopyridine Reactivity in Suzuki-Miyaura Coupling
While specific comparative data for this compound is limited, the following table illustrates the general reactivity trends for halopyridines in Suzuki-Miyaura coupling, highlighting the superior reactivity of iodo-substituted pyridines.
| Entry | Halopyridine | Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Toluene | Na₂CO₃ | 100 | 2 | 95 | Fictionalized Data |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Toluene | Na₂CO₃ | 100 | 8 | 85 | Fictionalized Data |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | Toluene | K₃PO₄ | 110 | 16 | 70 | Fictionalized Data |
This table presents illustrative data based on established principles of cross-coupling reactivity.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is adapted from a patented procedure (US20050261331A1) and demonstrates the selective coupling at the C-3 position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous DMF, followed by triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Sonogashira coupling of this compound.
Electrophilic Aromatic Substitution
The electron-donating amino group at the C-2 position strongly activates the pyridine ring for electrophilic aromatic substitution, directing incoming electrophiles to the ortho (C-3) and para (C-5) positions. Since the C-3 position is occupied by an iodine atom, electrophilic attack is predicted to occur predominantly at the C-5 position.
Comparative Data for Electrophilic Bromination of Substituted 2-Aminopyridines
The following table provides a hypothetical comparison of the regioselectivity of bromination for different 2-aminopyridines to illustrate the directing effects of substituents.
| Entry | Substrate | Reagent | Conditions | Major Product | Regioselectivity (Major:Other) | Reference |
| 1 | 2-Aminopyridine | Br₂/AcOH | Room Temp, 2h | 2-Amino-5-bromopyridine | >95:5 | Fictionalized Data |
| 2 | 2-Amino-5-methylpyridine | NBS/CH₂Cl₂ | 0 °C to RT, 4h | 2-Amino-3-bromo-5-methylpyridine | 90:10 | Fictionalized Data |
| 3 | This compound | NBS/CH₂Cl₂ | 0 °C to RT, 4h | 2-Amino-5-bromo-3-iodopyridine | Expected major product | Fictionalized Data |
This table presents illustrative data based on established principles of electrophilic aromatic substitution.
Experimental Protocol: Electrophilic Bromination of a 2-Aminopyridine Derivative
This protocol provides a general procedure for the bromination of an activated 2-aminopyridine.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Regioselectivity in electrophilic substitution.
Reactions Involving the Amino Group
The nucleophilic C-2 amino group can participate in a variety of reactions, most notably in the formation of fused heterocyclic systems.
Example: Synthesis of Imidazo[1,2-a]pyridines
The reaction of 2-aminopyridines with α-haloketones is a classic method for the synthesis of imidazo[1,2-a]pyridines. In the case of this compound, this reaction would proceed via nucleophilic attack of the amino group on the α-haloketone, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative
Materials:
-
This compound
-
α-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and α-bromoacetophenone (1.1 eq) in ethanol.
-
Heat the mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Reaction of the amino group to form a fused heterocycle.
Conclusion
The regioselectivity of reactions with this compound is a predictable yet versatile aspect of its chemistry. For palladium-catalyzed cross-coupling reactions, the C-3 iodo substituent is the exclusive site of reaction. In electrophilic aromatic substitutions, the C-5 position is the most likely site of functionalization due to the strong directing effect of the C-2 amino group. Finally, the amino group itself can act as a nucleophile to construct fused heterocyclic systems. By understanding these principles and utilizing the provided protocols, researchers can effectively employ this compound as a valuable building block in the synthesis of novel compounds for drug discovery and materials science. Further research providing direct comparative data for this specific substrate would be invaluable for fine-tuning reaction conditions and maximizing yields of desired regioisomers.
comparing the efficacy of different protecting groups for the amino function
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for an amino functional group is a critical decision that can significantly impact the success of a synthetic strategy. This guide provides an objective comparison of the efficacy of common amino-protecting groups, supported by experimental data and detailed protocols to aid in this crucial selection process.
The temporary masking of a reactive amino group is a fundamental tactic in the synthesis of complex molecules, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule, a concept known as orthogonality.[2][3] This guide will focus on a comparative analysis of some of the most widely utilized amino-protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), Carboxybenzyl (Cbz), 2,2,2-Trichloroethoxycarbonyl (Troc), and Allyloxycarbonyl (Alloc).
Comparative Efficacy of Common Amino-Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions and the availability of a selective deprotection method. The following table summarizes the key characteristics and typical deprotection conditions for the most common amino-protecting groups.
| Protecting Group | Abbreviation | Structure | Stability | Typical Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc-NH-R | Stable to base, nucleophiles, and catalytic hydrogenation.[4] | Strong acids (e.g., TFA, HCl).[5][6] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-NH-R | Stable to acidic and reductive conditions.[4] | Mild basic conditions (e.g., piperidine in DMF).[5][7] |
| Carboxybenzyl | Cbz or Z | Cbz-NH-R | Stable to acidic and basic conditions.[8] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][9] |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-NH-R | Stable to acidic and mild basic conditions.[10] | Reductive cleavage (e.g., Zn in acetic acid).[9][10] |
| Allyloxycarbonyl | Alloc | Alloc-NH-R | Stable to acidic and basic conditions.[11] | Palladium(0)-catalyzed cleavage.[12] |
Quantitative Comparison of Deprotection Conditions
The efficiency of deprotection can vary based on the substrate and specific reagents used. The following table provides a quantitative comparison of common deprotection protocols.
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Boc | 25-50% TFA | Dichloromethane (DCM) | Room Temp | 0.5 - 2 h | >95 |
| 4M HCl | Dioxane or Ethyl Acetate | Room Temp | 1 - 4 h | >95 | |
| Fmoc | 20% Piperidine | N,N-Dimethylformamide (DMF) | Room Temp | 10 - 30 min | >98 |
| Cbz | H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | Room Temp | 1 - 16 h | >95 |
| 33% HBr | Acetic Acid | Room Temp | 1 - 4 h | Variable | |
| Troc | Zinc dust | Acetic Acid | Room Temp | 1 - 3 h | >90 |
| Alloc | Pd(PPh₃)₄, Phenylsilane | Dichloromethane (DCM) | Room Temp | 0.5 - 2 h | >95 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using these key protecting groups are provided below.
Boc Group
Protection Protocol:
-
Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).[13]
-
Add a base, such as triethylamine (1.2 eq).[4]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF at room temperature.[4]
-
Stir the reaction mixture for 1-4 hours until completion, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Deprotection Protocol (Acidic Conditions):
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).[14]
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[4]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.[14]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[14]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[14]
Fmoc Group
Protection Protocol:
-
Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Add a solution of Fmoc-succinimide (Fmoc-OSu, 1.05 eq) in acetone or dioxane.
-
Stir the mixture vigorously at room temperature for 1-4 hours.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected amino acid.
Deprotection Protocol (Basic Conditions):
-
Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).[7]
-
Stir the reaction at room temperature for 10-30 minutes.
-
Remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by chromatography.
Cbz Group
Protection Protocol:
-
Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.[8]
-
While vigorously stirring, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, keeping the temperature below 5 °C.[8]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[8]
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[8]
-
Cool the aqueous layer and acidify to pH 2 with 1 M HCl.[8]
-
Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate to obtain the Cbz-protected amino acid.[8]
Deprotection Protocol (Catalytic Hydrogenolysis):
-
Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.[8]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %).[8]
-
Secure the flask to a hydrogenation apparatus and flush with hydrogen gas (H₂).[8]
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature until the reaction is complete (monitored by TLC).[8]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[15]
Visualizing Reaction Mechanisms and Workflows
To further clarify the chemical transformations and experimental processes, the following diagrams have been generated.
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Caption: Base-catalyzed deprotection mechanism of the Fmoc group.
Caption: Workflow for an orthogonal protection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. peptide.com [peptide.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Iodo-5-methylpyridin-2-amine for Researchers
For Immediate Release
A comprehensive cost-benefit analysis of two primary synthetic routes to 3-Iodo-5-methylpyridin-2-amine, a valuable intermediate in pharmaceutical and agrochemical research, is presented to guide researchers in selecting the most efficient and economical method. This guide provides a detailed comparison of direct iodination and a multi-step Sandmeyer reaction pathway, including experimental protocols, cost analysis of reagents, and an evaluation of the overall process efficiency.
Executive Summary
The synthesis of this compound can be approached via two main strategies: direct electrophilic iodination of 2-amino-5-methylpyridine (Route 1) and a more classical approach involving a Sandmeyer reaction on a nitrated precursor (Route 2). This analysis reveals that direct iodination using N-iodosuccinimide (NIS) is the more cost-effective and efficient route , primarily due to its fewer steps, higher overall yield, and avoidance of harsh nitrating conditions. The Sandmeyer route, while feasible, is hampered by a low-yielding nitration step and a greater number of synthetic transformations, leading to a higher overall cost and lower material throughput.
Route 1: Direct Iodination of 2-Amino-5-methylpyridine
This approach involves the direct introduction of an iodine atom onto the pyridine ring of 2-amino-5-methylpyridine. The key challenge in this route is achieving the desired regioselectivity, specifically iodination at the C-3 position.
Logical Workflow for Direct Iodination
Caption: Direct iodination of 2-amino-5-methylpyridine.
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
To a solution of 2-amino-5-methylpyridine (1.0 eq) in acetonitrile, N-iodosuccinimide (1.1 eq) is added. The reaction mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound. A similar procedure using 2-amino-5-chloropyridine and NIS has been reported to yield the corresponding 3-iodo product in 90.1% yield, suggesting high regioselectivity for the 3-position.
Route 2: Sandmeyer Reaction via Nitration and Reduction
This multi-step route begins with the nitration of 2-amino-5-methylpyridine, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the iodine atom.
Signaling Pathway for the Sandmeyer Reaction Route
Safety Operating Guide
Proper Disposal of 3-Iodo-5-methylpyridin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the proper disposal of 3-Iodo-5-methylpyridin-2-amine, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on safety data sheets, this compound is toxic if swallowed and can cause skin and serious eye irritation[1].
Essential PPE includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection: A laboratory coat is mandatory to protect against accidental splashes.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors[1].
Step-by-Step Disposal Protocol
The disposal of this compound is a regulated process that must be followed to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][2].
Step 1: Waste Identification and Labeling
-
Clearly identify the waste as "Hazardous Waste: this compound".[3][4]
-
The container must be labeled with the full chemical name; abbreviations are not acceptable.[4]
-
Include the date of waste generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[3]
Step 2: Container Selection and Sealing
-
Use a suitable, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][4]
-
Ensure the container is kept tightly closed except when adding waste.[4][5]
Step 3: Segregation and Storage
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.[4]
-
Secondary containment should be used to prevent spills from spreading in case of a leak.[4]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to schedule a pickup.[3][4]
-
The primary methods for the disposal of this chemical are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[4][6]
-
The rinsate must be collected and treated as hazardous waste.[4][6]
-
After triple-rinsing, the container can often be disposed of in the regular trash, but it is essential to deface any hazardous labels first.[6]
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not provided in the safety data sheets, general laboratory waste guidelines offer some quantitative data for context, although these are not directly applicable to this specific hazardous compound.
| Parameter | Guideline | Source |
| Sewer Disposal Limit (for approved, non-hazardous materials) | Generally no more than a few hundred grams or milliliters per day. | [2] |
| pH Range for Sewer Disposal (for dilute acids and bases) | Between 5.5 and 10.5. | [2] |
| Acute Hazardous Waste Container Rinsing | Triple rinse with a solvent amount equal to ~5% of the container's volume. | [6] |
Note: These values are for general guidance and do not permit the sewer disposal of this compound, which is classified as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Iodo-5-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Iodo-5-methylpyridin-2-amine, ensuring a secure laboratory environment. The following procedures are designed to minimize risks and offer clear, step-by-step guidance for all operational stages involving this compound.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as follows:
-
Toxic if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye damage/irritation [1]
-
May cause respiratory irritation [1]
Adherence to the safety protocols outlined below is mandatory to prevent exposure and ensure personal and environmental safety.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Solution Preparation | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] A face shield is recommended when there is a risk of splashing.[2][3] | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Ensure lab coat sleeves are of sufficient length to prevent skin exposure.[2][4] | A NIOSH-certified respirator with an appropriate cartridge should be used if ventilation is inadequate or if dusts/aerosols are generated.[1][2] |
| Chemical Reactions and Handling | Tightly fitting safety goggles with side-shields.[1] A face shield should be worn over safety glasses.[5] | Chemical-resistant gloves, flame-retardant lab coat, and closed-toe shoes.[3][6] For larger volumes (>5 gallons) or significant splash risk, a chemical-resistant apron is advised.[4] | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a respirator is needed, it must be part of a comprehensive respiratory protection program.[5] |
| Spill Cleanup | Chemical splash goggles and a face shield are necessary.[2] | Heavy-duty, chemical-resistant gloves, a chemical-resistant suit or apron, and boots.[2] | A NIOSH-certified respirator with an organic vapor cartridge is required.[2] In case of a large spill, a self-contained breathing apparatus (SCBA) may be necessary.[1] |
| Waste Disposal | Safety goggles.[2] | Chemical-resistant gloves and a lab coat.[2] | Not generally required if handling closed waste containers in a well-ventilated area. |
Experimental Protocol: Step-by-Step Handling Procedure
1. Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2][7]
-
Review the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Don the appropriate PPE as detailed in the table above.[1]
2. Handling:
-
When weighing the solid, do so within a fume hood to avoid the inhalation of any dust.[2]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep the compound away from incompatible materials and foodstuff containers.[1]
-
The storage area should be locked and accessible only to authorized personnel.[1]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Wearing the appropriate PPE for spill cleanup, contain the spill to prevent it from entering drains.[1]
-
Carefully scoop or sweep up the spilled material and place it into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is mandatory to ensure environmental protection and regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[2]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. The container must be in good condition and compatible with the chemical waste.[2]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[8] Do not allow the chemical to enter drains or the environment.[1]
-
Contaminated Packaging: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, or consider controlled incineration for combustible packaging materials.[1]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. 6.3 Personal Protective Equipment (PPE) | UMN University Health & Safety [hsrm.umn.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
